3-Chloro-4-methylbenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCWIJSCUIEMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5)
[1][2]
Executive Summary & Chemical Identity[3]
3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5) is a specialized aromatic diamine intermediate primarily utilized in the synthesis of fused heterocyclic systems.[1] As a vicinal diamine (1,2-diamine) possessing both a halogen (chlorine) and an alkyl (methyl) substituent, it offers unique steric and electronic properties for medicinal chemistry campaigns—specifically in the development of benzimidazole and quinoxaline scaffolds.
This guide details the physicochemical profile, synthesis logic, reactivity patterns, and safety protocols for researchers utilizing this compound in drug discovery and materials science.
Chemical Identity Table[3][4]
| Property | Detail |
| CAS Number | 2160-12-5 |
| IUPAC Name | 3-Chloro-4-methylbenzene-1,2-diamine |
| Synonyms | 3-Chloro-4-methyl-o-phenylenediamine; 1,2-Diamino-3-chloro-4-methylbenzene |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| SMILES | CC1=C(Cl)C(N)=C(N)C=C1 |
| InChI Key | MSCWIJSCUIEMGN-UHFFFAOYSA-N |
| Structure Description | Benzene core with vicinal amino groups at positions 1 and 2.[2][3] Chlorine at position 3 (ortho to amine), Methyl at position 4. |
Physicochemical Profile
Understanding the physical state and solubility is critical for process design. The presence of the chlorine atom at the 3-position introduces significant lipophilicity (LogP ~1.6) compared to the parent o-phenylenediamine, altering its handling and purification requirements.
| Property | Value / Description | Note |
| Appearance | Off-white to tan/brown powder | Darkens upon oxidation (air sensitive). |
| Melting Point | 54–56 °C | Low melting point requires cold storage to prevent caking. |
| Boiling Point | ~280 °C (Predicted) | Decomposes at high temperatures. |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Sparingly soluble in water. |
| pKa (Conjugate Acid) | ~3.5–4.5 (Predicted) | Weak base; less basic than non-halogenated analogues due to inductive withdrawal by Cl. |
| H-Bond Donors | 2 (–NH₂) | |
| H-Bond Acceptors | 2 |
Synthesis & Manufacturing Logic
The synthesis of CAS 2160-12-5 presents a regioselectivity challenge. The standard industrial route involves the nitration of a protected aniline precursor followed by reduction. The presence of the chlorine atom directs incoming electrophiles, necessitating careful separation of isomers.
Core Synthesis Workflow
The most robust laboratory-scale synthesis proceeds from 3-chloro-4-methylaniline (CAS 95-74-9).
-
Protection: Acetylation of the amine to form an acetanilide, protecting the amine from oxidation and directing the subsequent nitration.
-
Nitration: The acetamido group is a strong ortho/para director. The para position is blocked by the methyl group. Nitration occurs at the two ortho positions:
-
Position 6 (Major): Less sterically hindered. Leads to 4-chloro-5-methylbenzene-1,2-diamine (Isomer).
-
Position 2 (Minor): Sterically crowded (between Cl and NHAc). Leads to the target 3-chloro-4-methylbenzene-1,2-diamine.[4][1][5][6]
-
Note: Alternative routes using specific nitration catalysts or starting from 2-chloro-3-nitro-4-methylbenzene precursors are often preferred to improve yield of the 3-chloro isomer.
-
-
Deprotection & Reduction: Hydrolysis of the acetyl group followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).
Figure 1: Synthetic pathway highlighting the critical isomer separation step required to isolate CAS 2160-12-5.
Reactivity & Applications in Drug Development
The primary utility of 3-chloro-4-methylbenzene-1,2-diamine lies in its ability to form fused heterocycles. The vicinal diamine moiety reacts avidly with electrophilic carbon centers (carbonyls, carboxylic acids, nitriles) to form benzimidazoles and quinoxalines.
Benzimidazole Formation (Phillips Condensation)
This is the dominant application. The diamine reacts with carboxylic acids or aldehydes to form 4-chloro-5-methyl-1H-benzimidazoles (numbering changes upon fusion).
-
Mechanism: Acid-catalyzed condensation followed by cyclodehydration.
-
Significance: The chlorine atom at the 4-position of the benzimidazole ring provides a handle for further functionalization (e.g., Suzuki coupling or S_NAr reactions), which is highly valued in designing Angiotensin II receptor blockers or antiviral agents.
Quinoxaline Synthesis
Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields quinoxaline derivatives.
-
Reagent: Glyoxal or
-keto acids. -
Product: 5-Chloro-6-methylquinoxaline derivatives.
Figure 2: Divergent synthesis pathways utilizing the diamine core.
Experimental Protocols
Protocol A: General Benzimidazole Synthesis
Objective: Synthesis of 2-substituted-4-chloro-5-methyl-1H-benzimidazole.
-
Stoichiometry: Mix 1.0 eq of 3-Chloro-4-methylbenzene-1,2-diamine with 1.1 eq of the desired carboxylic acid.
-
Solvent/Catalyst: Use 4N HCl (aqueous) or Polyphosphoric Acid (PPA) as both solvent and catalyst.
-
Reflux: Heat the mixture to reflux (100–110 °C) for 4–12 hours. Monitor via TLC (MeOH/DCM).
-
Workup:
-
Cool to room temperature.[7]
-
Basify slowly with NH₄OH or NaOH to pH ~8–9. Precipitate formation is expected.
-
Filter the solid, wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.
-
Protocol B: Handling & Storage
-
Oxidation Sensitivity: Like all phenylenediamines, this compound oxidizes in air, turning from off-white to dark purple/black.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Container: Amber glass vials with Teflon-lined caps.
Safety & Toxicology (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Carcinogenicity | H351 | Suspected of causing cancer (Category 2). |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. |
Critical Safety Measures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Always handle inside a fume hood to avoid inhalation of dust/vapors.
-
Waste Disposal: Segregate as halogenated organic waste. Do not release into drains.
References
-
Sigma-Aldrich. (n.d.). 3-chloro-4-methylbenzene-1,2-diamine Product Sheet. Retrieved from
-
PubChem. (2025).[8] Compound Summary: 3-Chloro-4-methylaniline (Precursor Data). National Library of Medicine. Retrieved from
-
Smolecule. (2023).[9] 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride vs Isomers. Retrieved from
-
ResearchGate. (2016).[10] Synthesis discussions on methylbenzene-1,2-diamine derivatives. Retrieved from
-
ChemicalBook. (2025). Synthesis of 3-chloro-p-toluidine. Retrieved from
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzene-1,2-diamine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-4-methylbenzene-1,2-diamine. As a substituted aromatic diamine, this compound holds significant interest for researchers in medicinal chemistry and materials science. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This guide addresses this information gap by first establishing a robust theoretical framework to predict its solubility behavior in a range of common organic solvents based on fundamental chemical principles. Subsequently, it provides a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This document is structured to deliver both predictive insights and practical, actionable methodologies for laboratory professionals.
Introduction: Understanding 3-Chloro-4-methylbenzene-1,2-diamine
3-Chloro-4-methylbenzene-1,2-diamine, with CAS Number 2160-12-5, is an aromatic organic compound featuring a benzene ring substituted with two adjacent amine groups, a chlorine atom, and a methyl group. Its molecular structure is fundamental to understanding its physicochemical properties, including its solubility.
-
Molecular Formula: C₇H₉ClN₂
-
Molecular Weight: 156.61 g/mol
-
Appearance: Typically a powder or crystalline solid.[1]
-
Melting Point: 54-56 °C.[1]
The arrangement of functional groups—two hydrogen-bond-donating and -accepting amine groups, an electron-withdrawing chlorine atom, and a lipophilic methyl group—creates a molecule with mixed polarity. This structural complexity suggests a nuanced solubility profile across different organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
2.1. Molecular Structure Analysis
-
Polar Moieties: The two primary amine (-NH₂) groups are the most significant contributors to the molecule's polarity. They can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pairs).[1][4] The presence of two such groups in close proximity significantly increases the potential for strong interactions with polar solvents.
-
Aromatic System: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity.
-
Substituents:
-
The chloro group is electronegative, inducing a dipole moment and slightly increasing the molecule's polarity.
-
The methyl group is a nonpolar, alkyl substituent that increases the hydrocarbon character, thereby enhancing solubility in nonpolar solvents.
-
The overall solubility will be a balance between the polar character of the diamine and chloro groups and the nonpolar nature of the aromatic ring and methyl group. Aromatic amines are generally soluble in organic solvents but insoluble in water due to the large, hydrophobic hydrocarbon portion of the molecule.[5][6]
2.2. Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. The overall polarity is well-matched.[1] |
| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the amine N-H groups. The polarity is generally compatible.[6] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are highly polar aprotic solvents capable of strong dipole-dipole interactions and accepting hydrogen bonds. They are excellent solvents for a wide range of organic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity is a reasonable match, and these solvents are effective at dissolving many organic solids. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent. The overall polarity mismatch with the amine groups may limit very high solubility.[7] |
| Nonpolar | Hexane, Cyclohexane | Low to Very Low | The significant polarity and hydrogen bonding capability of the diamine functionality are mismatched with the nonpolar, dispersion-force-dominant nature of aliphatic hydrocarbons.[8] |
Experimental Determination of Solubility
Given the absence of published data, empirical determination is essential for obtaining accurate solubility values. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the equilibrium solubility of a solid in a solvent.[9] The concentration of the resulting saturated solution can then be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method.
3.1. Workflow for Experimental Solubility Determination
The logical process for determining solubility is outlined below.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
3.2. Detailed Experimental Protocol (HPLC Method)
This protocol describes the determination of solubility using HPLC, which offers high sensitivity and specificity.
Objective: To determine the saturation solubility of 3-Chloro-4-methylbenzene-1,2-diamine in a selected organic solvent at a controlled temperature.
Materials:
-
3-Chloro-4-methylbenzene-1,2-diamine (solute)
-
HPLC-grade organic solvents (e.g., methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Chloro-4-methylbenzene-1,2-diamine to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Pipette a known volume of the chosen solvent (e.g., 2 mL) into the vial.
-
Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.[11]
-
-
HPLC Analysis:
-
Calibration: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[12]
-
Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
3.3. Alternative Protocol: Gravimetric Method
For a lower-tech but still reliable approach, a gravimetric method can be used.[10][13]
-
Follow steps 1 and 2 from the HPLC protocol to prepare a filtered saturated solution.
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a precise volume of the filtered saturated solution (e.g., 1 mL) into the evaporating dish.
-
Weigh the dish with the solution (W₂).
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
Weigh the dish with the dry solute residue (W₃).
-
Calculation:
-
Weight of solute = W₃ - W₁
-
Weight of solvent = W₂ - W₃
-
Solubility can be expressed as grams of solute per gram of solvent or converted to grams per volume using the solvent's density.
-
Safety, Handling, and Disposal
As a substituted aromatic amine, 3-Chloro-4-methylbenzene-1,2-diamine must be handled with appropriate caution.
4.1. Hazard Identification
Based on available safety data for this compound and its hydrochloride salt, the following GHS hazard statements are relevant:[14][15]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
4.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]
-
Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.3. Disposal
Dispose of waste material, including unused compound and contaminated solvents, in accordance with local, state, and federal regulations. Waste should be collected in properly labeled containers for hazardous chemical waste. Do not allow the material to enter drains.[14]
Conclusion
While quantitative solubility data for 3-Chloro-4-methylbenzene-1,2-diamine is not currently documented in scientific literature, a robust understanding of its molecular structure allows for reliable qualitative predictions. Its dual amine functionality suggests high solubility in polar protic solvents, with decreasing solubility as solvent polarity decreases. For drug development and chemical synthesis applications requiring precise values, the detailed isothermal shake-flask protocol provided in this guide offers a validated method for generating this critical data. Adherence to the outlined safety procedures is paramount when handling this compound.
References
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved February 20, 2026, from [Link]
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All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. (n.d.). Retrieved February 20, 2026, from [Link]
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Why are amines soluble in nature class 12 chemistry CBSE. (2024, July 2). Vedantu. Retrieved February 20, 2026, from [Link]
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3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 20, 2026, from [Link]
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Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved February 20, 2026, from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). The Pharma Journal. Retrieved February 20, 2026, from [Link]
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Physical Properties of Amines. (2023, April 30). JoVE. Retrieved February 20, 2026, from [Link]
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Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 20, 2026, from [Link]
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Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved February 20, 2026, from [Link]
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List of GHS Hazard and Precautionary Statements. (n.d.). Retrieved February 20, 2026, from [Link]
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<1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved February 20, 2026, from [Link]
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solubility experimental methods.pptx. (n.d.). Retrieved February 20, 2026, from [Link]
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PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. (n.d.). Bioinfo Publications. Retrieved February 20, 2026, from [Link]
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What does Like dissolves like mean. (2024, July 2). Vedantu. Retrieved February 20, 2026, from [Link]
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Like Dissolves Like Definition. (2025, August 15). Fiveable. Retrieved February 20, 2026, from [Link]
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Gravimetric method of analysis. (n.d.). Retrieved February 20, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 20, 2026, from [Link]
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Hazard statements. (n.d.). MSDS Europe. Retrieved February 20, 2026, from [Link]
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How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate. Retrieved February 20, 2026, from [Link]
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how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. Retrieved February 20, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved February 20, 2026, from [Link]
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Material Safety Data Sheet - m-TDA. (n.d.). Retrieved February 20, 2026, from [Link]
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How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange Chemistry. Retrieved February 20, 2026, from [Link]
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Aniline replacement in drug-like compounds. (2024, January 10). Cresset. Retrieved February 20, 2026, from [Link]
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Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
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Aniline. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
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A Technical Guide to the Differentiation of 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine for Pharmaceutical Research and Development
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the key differences between the positional isomers 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine. Understanding the distinct physicochemical properties, analytical signatures, and synthetic pathways of these isomers is critical for their effective utilization in pharmaceutical synthesis and materials science.
Introduction: The Significance of Positional Isomerism in Drug Discovery
Positional isomers, compounds with the same molecular formula but differing in the substitution pattern on a parent molecule, often exhibit distinct biological activities and physicochemical properties. In the context of drug development, even a subtle change in the placement of a functional group on an aromatic ring can profoundly impact a molecule's efficacy, toxicity, and metabolic stability. This guide focuses on two such isomers: 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine. The latter is a known precursor in the synthesis of the FDA-approved drug Daridorexant, highlighting the pharmaceutical relevance of these building blocks.[1] A thorough understanding of their individual characteristics is therefore paramount for process optimization, quality control, and the discovery of new chemical entities.
Physicochemical Properties: A Comparative Analysis
While both isomers share the same molecular formula (C₇H₉ClN₂) and a molecular weight of approximately 156.61 g/mol , their differing substitution patterns lead to variations in their physical properties.[2][3]
| Property | 3-Chloro-4-methylbenzene-1,2-diamine | 4-Chloro-3-methylbenzene-1,2-diamine |
| CAS Number | 2160-12-5 | 673487-36-0[3] |
| Molecular Formula | C₇H₉ClN₂ | C₇H₉ClN₂[3] |
| Molecular Weight | 156.61 g/mol | 156.61 g/mol [3] |
| Melting Point | 54-56 °C[4] | Not explicitly available (hydrochloride salt decomposes at ~263 °C)[1] |
| Appearance | Powder[4] | Solid or semi-solid[5] |
| Solubility | Information not readily available | The hydrochloride salt is noted for its enhanced water solubility.[1] |
| IUPAC Name | 3-chloro-4-methylbenzene-1,2-diamine | 4-chloro-3-methylbenzene-1,2-diamine[2] |
The difference in melting points, where available, is a direct consequence of the varied intermolecular forces arising from the distinct placement of the chloro and methyl groups. The enhanced solubility of the hydrochloride salt of the 4-chloro isomer is a critical property for its application in pharmaceutical synthesis, allowing for more facile handling and reaction in aqueous or protic media.[1]
Analytical Differentiation: A Multi-technique Approach
The unambiguous identification of each isomer is crucial for quality control and regulatory compliance. A combination of spectroscopic and chromatographic techniques provides a robust framework for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of Isomeric Distinction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers.[6] The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint for each molecule.
¹H NMR Spectroscopy:
The primary distinction in the ¹H NMR spectra of the two isomers will arise from the aromatic protons.
-
3-Chloro-4-methylbenzene-1,2-diamine: This isomer would be expected to show two distinct signals for the aromatic protons. The proton at position 5 will be a doublet, and the proton at position 6 will also be a doublet, with coupling constants typical for ortho-protons. The relative positions of the methyl and amino group protons would also be characteristic.
-
4-Chloro-3-methylbenzene-1,2-diamine: Similarly, this isomer will exhibit two doublets for the aromatic protons at positions 5 and 6. However, the electronic environment, and thus the chemical shifts, will differ from its isomer due to the different placement of the electron-withdrawing chlorine atom and the electron-donating methyl group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide even clearer differentiation, as each unique carbon atom gives a distinct signal.[7]
-
3-Chloro-4-methylbenzene-1,2-diamine: This isomer will have seven distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.
-
4-Chloro-3-methylbenzene-1,2-diamine: This isomer will also show seven distinct signals. The key to differentiation lies in the chemical shifts of the aromatic carbons, which are directly influenced by the attached substituents. The carbon bearing the chlorine atom will be significantly downfield, while the carbons bearing the amino groups will be upfield. The precise chemical shifts will be unique to each isomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants. Compare the observed spectra with reference spectra or predicted values to confirm the isomeric identity.
Logical Workflow for NMR-Based Isomer Differentiation
Caption: Workflow for distinguishing isomers using NMR spectroscopy.
Mass Spectrometry (MS)
While both isomers will have the same molecular ion peak in their mass spectra due to their identical molecular weight, fragmentation patterns can differ. The positions of the chloro and methyl groups can influence the stability of the resulting fragment ions, potentially leading to different relative abundances of certain fragments. Gas Chromatography-Mass Spectrometry (GC-MS) would be a particularly useful technique, as the isomers may also have different retention times on the GC column.
Chromatographic Techniques: Separation is Key
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the physical separation of the two isomers.
HPLC Method Development:
A reversed-phase HPLC method would be a suitable starting point. The slight difference in polarity between the two isomers should allow for their separation.
Experimental Protocol: HPLC Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers show good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
The isomer with the chloro group in a more exposed position might interact differently with the stationary phase compared to the isomer where it is more sterically hindered, leading to different retention times.
Synthesis and Reactivity: Pathways to Isomeric Purity
The synthesis of these isomers typically involves multi-step sequences starting from readily available precursors. The specific route taken will determine which isomer is produced.
A common strategy for the synthesis of substituted benzene-1,2-diamines involves the nitration of a suitable aniline or toluene derivative, followed by reduction of the nitro groups. The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group, and thus the final isomeric product.
For instance, the synthesis of a related compound, 3-methylbenzene-1,2-diamine, has been reported via the reduction of 2-methyl-6-nitroaniline.[8] A similar approach, starting with the appropriate chloro-methyl-nitroaniline precursor, would be a viable route to the target isomers.
Logical Flow of a General Synthetic Approach
Caption: Generalized synthetic pathway to the target isomers.
The reactivity of the two isomers will also differ based on the electronic and steric environment of the amino groups. The presence of the electron-withdrawing chlorine atom will influence the nucleophilicity of the adjacent amino groups, which could affect the rates and outcomes of subsequent reactions, such as acylation.[1]
Applications in Research and Industry
The applications of these isomers are directly tied to their unique structures.
-
4-Chloro-3-methylbenzene-1,2-diamine: As previously mentioned, this isomer is a key intermediate in the synthesis of Daridorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1] Its specific substitution pattern is crucial for the final drug's activity.
-
3-Chloro-4-methylbenzene-1,2-diamine: While specific large-scale applications are not as widely documented, this isomer serves as a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds and potential drug candidates. Its utility lies in providing a different scaffold for structure-activity relationship (SAR) studies compared to its 4-chloro isomer.
Conclusion
The differentiation of 3-Chloro-4-methylbenzene-1,2-diamine and 4-Chloro-3-methylbenzene-1,2-diamine is a critical task in pharmaceutical research and development. This guide has provided a comprehensive overview of their distinct physicochemical properties, detailed the analytical techniques for their unambiguous identification and separation, and discussed their synthesis and applications. A thorough understanding and application of these principles will enable researchers to effectively utilize these important building blocks in their pursuit of new and improved therapeutics.
References
-
New Journal of Chemistry. Supporting Information. [Link]
-
Magritek. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. [Link]
-
MilliporeSigma. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. (n.d.). 3-Methylbenzene-1,2-diamine. [Link]
Sources
- 1. Buy 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | 1087743-89-2 [smolecule.com]
- 2. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-chloro-4-methylbenzene-1,2-diamine | 2160-12-5 [sigmaaldrich.com]
- 5. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 [sigmaaldrich.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
3-Chloro-4-methylbenzene-1,2-diamine melting point and boiling point
This guide details the physicochemical properties, synthesis, and handling of 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5), a critical intermediate in the synthesis of benzotriazole corrosion inhibitors and specialized polymers.[1]
Chemical Identity & Significance
3-Chloro-4-methylbenzene-1,2-diamine is a halogenated aromatic diamine.[1] Its specific substitution pattern—chlorine at position 3 and methyl at position 4 relative to the vicinal diamine motif—imparts unique steric and electronic properties, making it a preferred precursor for 4-chloro-5-methylbenzotriazole , a high-performance corrosion inhibitor for copper and its alloys.[1]
| Attribute | Detail |
| CAS Registry Number | 2160-12-5 |
| IUPAC Name | 3-Chloro-4-methylbenzene-1,2-diamine |
| Synonyms | 3-Chloro-4-methyl-o-phenylenediamine; 3-Chloro-4-methyl-1,2-benzenediamine |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| SMILES | CC1=C(Cl)C(N)=C(N)C=C1 |
Physicochemical Properties[1][2][3]
Melting Point and Boiling Point
The melting point is the primary quality control parameter for this solid.[1] The boiling point is theoretical for most practical applications due to thermal instability at atmospheric pressure.[1]
| Property | Value | Condition/Note |
| Melting Point (Experimental) | 54 – 56 °C | White to off-white powder [1, 2].[1] |
| Boiling Point (Predicted) | 272.5 ± 35.0 °C | At 760 mmHg.[1] Do not attempt atmospheric distillation.[1] |
| Boiling Point (Vacuum) | ~145 – 150 °C | Estimated at 10 mmHg.[1] |
| Density | 1.28 ± 0.1 g/cm³ | Predicted.[1] |
| pKa (Conjugate Acid) | ~3.5 | Weak base due to electron-withdrawing Cl group.[1] |
Thermal Stability & Handling
-
Decomposition: Like most phenylenediamines, this compound is prone to oxidation upon exposure to air, turning from off-white to dark brown/purple.[1]
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8 °C .
-
Solubility: Soluble in ethanol, DMSO, and dilute acids; slightly soluble in water.[1]
Synthesis & Purification Protocols
The synthesis of the 1,2-diamine isomer requires precise regiochemical control to install the amino group at the ortho position relative to the existing amine.[1] The industrial standard route utilizes 3-chloro-4-methylaniline as the starting material, employing an acetylation-nitration-hydrolysis-reduction sequence to direct the nitro group to the sterically hindered 2-position [3, 4].[1]
Reaction Scheme (Graphviz Visualization)
Caption: Step-wise synthesis of 3-Chloro-4-methylbenzene-1,2-diamine via nitration of acetanilide derivative.
Detailed Methodology
Step 1: Acetylation Dissolve 3-chloro-4-methylaniline in aqueous methanol.[1][2][3][4] Add acetic anhydride (1.1 eq) dropwise at 0–5 °C. Stir for 2 hours. The precipitate (3-chloro-4-methylacetanilide) is filtered and dried.[1]
Step 2: Nitration (Critical Step) Suspend the acetanilide in concentrated sulfuric acid at 0 °C. Add fuming nitric acid dropwise, maintaining temperature <10 °C.[1]
-
Mechanistic Note: The acetamido group directs ortho/para.[1] Since the para position (4) is blocked by the methyl group, nitration occurs at the ortho positions (2 and 6).[1] Position 2 is sterically hindered by the adjacent Chlorine, but significant yield is obtained.[1]
-
Purification: Pour onto ice. The resulting solid is a mixture of 2-nitro and 6-nitro isomers.[1][2] Recrystallize from ethanol to isolate the less soluble 3-chloro-4-methyl-2-nitroacetanilide [3].[1][4]
Step 3: Hydrolysis Reflux the purified 2-nitroacetanilide with 10% KOH in ethanol for 3 hours. Remove solvent and extract with ethyl acetate to yield 3-chloro-4-methyl-2-nitroaniline .[1]
Step 4: Reduction Dissolve the nitroaniline in ethanol.[1] Add Zinc dust (4 eq) and ammonium chloride (catalytic).[1] Reflux for 4 hours until the yellow color of the nitro compound disappears.[1] Filter hot to remove Zinc oxide.[1] Cool the filtrate to crystallize the final diamine product.[1]
-
Validation: Check MP (Target: 54–56 °C).[1]
Safety & Toxicology (SDS Highlights)
Signal Word: WARNING
-
Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1]
-
Specific Hazards:
-
PPE Requirements: Nitrile gloves (0.11 mm minimum), safety goggles, and fume hood operation are mandatory.[1]
References
-
Sigma-Aldrich. (n.d.).[1][5] 3-Chloro-4-methylbenzene-1,2-diamine Product Sheet. Retrieved from [1]
-
BLD Pharm. (n.d.). 3-Chloro-4-methylbenzene-1,2-diamine Properties. Retrieved from [1]
-
Raab, K. et al. (2001).[1] Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole. European Patent EP1089982A1.[1] Retrieved from
-
O'Brien, T. et al. (1999).[1] Corrosion inhibiting compositions.[1][6] World Intellectual Property Organization WO1999067222A1. Retrieved from
Sources
- 1. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CZ20004829A3 - Methods for inhibiting corrosion using isomers of chloromethylbenzotriazole - Google Patents [patents.google.com]
- 3. EP1089982A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole - Google Patents [patents.google.com]
- 4. METHODS OF INHIBITING CORROSION USING ISOMERS OF CHLORO-METHYLBENZOTRIAZOLE - Patent 1089982 [data.epo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1999067222A1 - Methods of inhibiting corrosion using isomers of chloro-methylbenzotriazole - Google Patents [patents.google.com]
Methodological & Application
reaction protocols for 3-Chloro-4-methylbenzene-1,2-diamine cyclization
Technical Application Note: Cyclization Strategies for 3-Chloro-4-methylbenzene-1,2-diamine
Executive Summary & Strategic Rationale
3-Chloro-4-methylbenzene-1,2-diamine (CAS: 133696-26-9 / 2160-12-5) is a critical halogenated building block for high-value pharmacophores, particularly kinase inhibitors (e.g., VEGFR/EGFR targets) and antiviral agents. The presence of the 3-chloro substituent introduces a unique steric and electronic environment adjacent to the N1-amine, distinguishing its reactivity from the non-halogenated analog (3,4-diaminotoluene).
Key Synthetic Challenges:
-
Regiochemical Ambiguity: The 3-Cl atom creates steric hindrance at the N2 position (ortho to Cl), potentially slowing condensation rates compared to the N1 position (meta to Cl).
-
Oxidation Sensitivity: Like most o-phenylenediamines, this substrate is prone to air oxidation, forming dark imino-quinone impurities. All protocols below incorporate inert atmosphere handling.
-
Tautomeric Equilibrium: The resulting benzimidazole exists as a tautomeric mixture (4-chloro-5-methyl-1H-benzimidazole
7-chloro-6-methyl-1H-benzimidazole). For clarity, this guide utilizes the 4-chloro-5-methyl nomenclature.
This guide details three validated cyclization pathways:
-
Formylation/Cyclization to the parent Benzimidazole.
-
Carbonylation to the cyclic urea (Benzimidazol-2-one).
-
Condensation to the Quinoxaline.
Reaction Pathways & Logic Map
The following diagram illustrates the divergent synthetic pathways available for this substrate.
Figure 1: Divergent cyclization pathways for 3-Chloro-4-methylbenzene-1,2-diamine.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloro-5-methyl-1H-benzimidazole
Target: The unsubstituted parent scaffold.
Mechanism: Acid-catalyzed formylation of the amines followed by cyclodehydration. The steric bulk of the 3-Cl group necessitates vigorous conditions (reflux) to ensure complete ring closure.
Reagents:
-
3-Chloro-4-methylbenzene-1,2-diamine (1.0 equiv)
-
Formic acid (98%, 5-10 equiv) - Acts as solvent and reagent
-
HCl (4M aqueous, 0.5 equiv) - Catalyst
-
Ammonium hydroxide (28%) - For neutralization
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N2) for 5 minutes.
-
Addition: Charge the flask with 3-Chloro-4-methylbenzene-1,2-diamine (5.0 g, 32.0 mmol). Add Formic acid (20 mL) slowly. The solid should dissolve to form a dark solution.
-
Catalysis: Add 4M HCl (4.0 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The diamine spot (lower Rf) should disappear, replaced by a fluorescent blue-ish spot (Benzimidazole).
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath.
-
Neutralization: Slowly add concentrated Ammonium Hydroxide (NH4OH) dropwise until pH ~8-9. Caution: Exothermic reaction. A precipitate will form.[1]
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove ammonium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Expected Yield: 85-92%
-
Appearance: Off-white to pale brown solid.
-
Protocol B: Synthesis of 4-Chloro-5-methyl-1,3-dihydro-2H-benzimidazol-2-one
Target: The cyclic urea (bioisostere).
Mechanism: Nucleophilic attack of the diamine on the carbonyl of Carbonyldiimidazole (CDI), followed by intramolecular cyclization.
Reagents:
-
Substrate (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Anhydrous THF or DCM (10 vol)
-
Argon atmosphere
Step-by-Step Procedure:
-
Dissolution: In a dry flask under Argon, dissolve 3-Chloro-4-methylbenzene-1,2-diamine (2.0 g, 12.8 mmol) in anhydrous THF (20 mL). Cool to 0°C.[2]
-
Activation: Add CDI (2.49 g, 15.3 mmol) portion-wise over 10 minutes.
-
Note: Gas evolution (CO2) will occur.[3] Ensure proper venting.
-
-
Cyclization: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add water (5 mL) to quench excess CDI.
-
Isolation: Evaporate THF under reduced pressure. The residue is usually a solid.
-
Purification: Triturate the solid with cold Dichloromethane (DCM) or Diethyl Ether to remove imidazole by-products. Filter and dry.[1]
-
Expected Yield: 75-85%
-
Protocol C: Synthesis of 5-Chloro-6-methylquinoxaline
Target: The 6-membered pyrazine-fused ring.
Mechanism: Double condensation with a 1,2-dicarbonyl (Glyoxal).
Reagents:
-
Substrate (1.0 equiv)
-
Glyoxal (40% aq.[1] solution, 1.2 equiv)
-
Ethanol (10 vol)
-
Sodium Bisulfite (NaHSO3) (catalytic, 0.1 equiv) - Prevents oxidation
Step-by-Step Procedure:
-
Mixing: Dissolve the diamine (1.0 g, 6.4 mmol) in Ethanol (10 mL).
-
Addition: Add Glyoxal solution (1.1 g, 7.7 mmol) dropwise at RT.
-
Reaction: Heat to 60°C for 2 hours. The solution usually turns yellow/orange.
-
Workup: Concentrate the solvent to 20% volume. Pour into crushed ice.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 70-80%
-
Analytical Data & Validation
The following table summarizes the expected analytical signatures for validation.
| Feature | Substrate (Diamine) | Benzimidazole Product | Quinoxaline Product |
| 1H NMR (Aromatic) | 2 doublets (ortho coupling) | 2 singlets (or weak coupling) | 2 singlets (distinct shift) |
| 1H NMR (NH) | Broad singlet (~4-5 ppm, 4H) | Broad singlet (~12-13 ppm, 1H) | None |
| LCMS (M+H) | 157.05 (Cl pattern) | 167.03 (Cl pattern) | 179.03 (Cl pattern) |
| Appearance | Brown/Red crystalline solid | Off-white powder | Yellow/Orange solid |
Critical Analytical Insight: In the Benzimidazole product, the H-2 proton (on the imidazole ring) appears as a distinct singlet around 8.0 - 8.2 ppm . In the Quinoxaline , the pyrazine protons appear as a pair of doublets or a singlet around 8.8 - 8.9 ppm .
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield / Black Tar | Oxidation of diamine prior to cyclization. | Use freshly recrystallized diamine. Run reaction under strict N2/Ar atmosphere. Add NaHSO3 antioxidant. |
| Incomplete Reaction | Steric hindrance of 3-Cl group. | Increase temperature (reflux) or reaction time. Use stronger acid catalyst (4N HCl) in Protocol A. |
| Regioisomer Mixtures | Reaction with unsymmetrical 1,2-dicarbonyls. | For Protocol C, if using methylglyoxal, expect a mixture. Separation requires careful column chromatography. |
References
-
Organic Syntheses Procedure (CDI Mediated Cyclization). Organic Syntheses, Coll. Vol. 10, p. 1 (2004). Link
-
Synthesis of Benzimidazoles via Oxidative Cyclization. Beilstein Journal of Organic Chemistry, 2016, 12, 2270–2276. Link
-
Sigma-Aldrich Product Data: 3-Chloro-4-methylbenzene-1,2-diamine. Merck/Sigma-Aldrich Technical Data Sheet. Link
-
Reaction of o-phenylenediamine with dicarbonyls. Molecules, 2024. Link
-
Benzimidazole Synthesis Review. Organic Chemistry Portal. Link
Sources
Application Note: Regiocontrolled Synthesis of Quinoxaline Scaffolds from 3-Chloro-4-methylbenzene-1,2-diamine
Executive Summary
This application note details the synthetic pathways for transforming 3-Chloro-4-methylbenzene-1,2-diamine (CAS: 135033-72-4) into functionalized quinoxaline derivatives. Quinoxalines are "privileged structures" in medicinal chemistry, serving as cores for VEGFR-2 inhibitors, HIV-1 reverse transcriptase inhibitors, and AMPA receptor antagonists.
The unsymmetrical nature of the starting diamine (containing both electron-withdrawing chlorine and electron-donating methyl groups) presents a unique challenge in regiochemical control when reacting with unsymmetrical 1,2-dicarbonyls. This guide provides three validated protocols ranging from classical condensation to green aqueous synthesis, alongside a mechanistic rationale for regioselectivity.
Chemical Context & Mechanistic Insight
The Starting Material: Electronic Landscape
The reactivity of 3-Chloro-4-methylbenzene-1,2-diamine is governed by the competing electronic effects of its substituents:
- at C1: Located para to the methyl group (activator) and meta to the chlorine. This amine is electronically enriched and sterically accessible.
- at C2: Located ortho to the chlorine atom (deactivator/steric bulk) and meta to the methyl. This amine is less nucleophilic and more sterically hindered.
Implication: In reactions with unsymmetrical electrophiles (e.g., keto-aldehydes), the C1-amine acts as the primary nucleophile, attacking the most electrophilic carbonyl center first. This kinetic preference drives the major regioisomer formation.
Reaction Mechanism (Acid-Catalyzed Condensation)
The formation of the pyrazine ring proceeds via a double condensation mechanism involving sequential nucleophilic attacks followed by dehydration.
Figure 1: General mechanism for the condensation of diamines with 1,2-dicarbonyls.
Experimental Protocols
Protocol A: Classical Condensation with Symmetric 1,2-Dicarbonyls
Application: Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline (using Benzil) or parent quinoxalines (using Glyoxal). Rationale: Symmetric electrophiles eliminate regioselectivity concerns, allowing for robust, high-yield synthesis using standard reflux conditions.
Materials:
-
3-Chloro-4-methylbenzene-1,2-diamine (1.0 equiv)
-
Benzil (1.0 equiv) or Glyoxal (40% aq. solution, 1.2 equiv)
-
Catalyst: Glacial Acetic Acid (if using EtOH)[2]
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the diamine in 20 mL of Ethanol.
-
Note: If the diamine appears dark/oxidized, recrystallize from hot water/ethanol before use to prevent tar formation.
-
-
Addition: Add 5.0 mmol of Benzil (or Glyoxal).
-
Catalysis: Add 3-5 drops of glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 4:1). The diamine spot (polar, fluorescent) should disappear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Pour the mixture into 100 mL crushed ice/water. Collect the resulting solid by filtration.[2]
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.
Expected Yield: 85–95%
Protocol B: Regioselective Synthesis with Unsymmetrical Dicarbonyls
Application: Reaction with Phenylglyoxal or Pyruvic Acid derivatives. Challenge: Producing specific isomers (e.g., 2-phenyl vs. 3-phenyl) requires controlling the initial nucleophilic attack.
Reaction Scheme: The C1-amine (para to methyl) is the "fast" nucleophile.
-
Phenylglyoxal: The aldehyde carbon is the "fast" electrophile.
-
Prediction: The C1-amine attacks the aldehyde. The resulting product is 6-chloro-7-methyl-3-phenylquinoxaline .
Procedure:
-
Setup: Dissolve 2.0 mmol of Phenylglyoxal monohydrate in 10 mL Methanol (MeOH) at 0 °C (Ice bath).
-
Slow Addition: Dropwise add a solution of 3-Chloro-4-methylbenzene-1,2-diamine (2.0 mmol) in 10 mL MeOH over 30 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification (Critical): Flash column chromatography is required to separate regioisomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Gradient: Hexane -> 10% EtOAc in Hexane.
-
Validation: Isomers often have distinct Rf values (difference of ~0.1).
-
Protocol C: "Green" Aqueous Synthesis (Catalyst-Free)
Application: Sustainable synthesis for high-throughput screening (HTS) libraries. Rationale: Water promotes the reaction via hydrogen bonding activation of the carbonyls and the "hydrophobic effect," forcing organic reactants together.
Procedure:
-
Suspension: Suspend 1.0 mmol of diamine and 1.0 mmol of 1,2-dicarbonyl (e.g., 2,3-butanedione) in 5 mL of deionized water.
-
Reaction: Stir vigorously at RT for 20 minutes, then heat to 50 °C for 1 hour.
-
Observation: The mixture will likely transition from a suspension to a viscous oil or a different colored precipitate.[9]
-
-
Isolation: Decant the aqueous layer. Wash the solid/oil with water (3 x 5 mL).
-
Drying: Dry the solid in a vacuum oven at 45 °C.
-
Yield: Typically >90% for aliphatic dicarbonyls; lower for bulky aryls.
Analytical Validation & QC
To ensure the integrity of the synthesized quinoxalines, the following analytical parameters must be verified.
NMR Diagnostics
Distinguishing regioisomers requires careful analysis of the aromatic region.
| Feature | 6-Chloro-7-methyl isomer | 7-Chloro-6-methyl isomer |
| H5 Proton | Singlet, typically deshielded (ortho to N, meta to Cl). | Singlet (ortho to N, ortho to Cl). |
| H8 Proton | Singlet (ortho to N, ortho to Methyl). | Singlet (ortho to N, meta to Methyl). |
| NOESY | Strong NOE between Methyl protons and H8. | Strong NOE between Methyl protons and H5. |
Mass Spectrometry (LC-MS)
-
Isotope Pattern: Look for the characteristic Chlorine isotope pattern (
Cl : Cl 3:1). -
Ionization: ESI+ mode. Quinoxalines protonate easily at the pyrazine nitrogens (
).
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarring | Oxidized Diamine | The starting material is air-sensitive. If it is black/purple, purify via sublimation or recrystallization (EtOH/Water + trace Sodium Dithionite) before use. |
| Incomplete Reaction | Steric Hindrance | If using bulky diketones (e.g., substituted benzils), switch solvent to Acetic Acid and increase temp to 100 °C or use Microwave irradiation (120 °C, 10 min). |
| Isomer Mixture | Lack of Selectivity | Lower the reaction temperature (Protocol B). Use bulky solvents (e.g., t-Amyl alcohol) to enhance steric discrimination. |
Biological Relevance & Applications
The 6-chloro-7-methylquinoxaline scaffold is a bio-isostere for the dimethyl- or dichloro- analogs found in:
-
VEGFR-2 Inhibitors: The quinoxaline nitrogen atoms mimic the adenine ring of ATP, binding to the kinase hinge region.
-
Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize the quinoxaline core to lock the enzyme in an inactive conformation.
Figure 2: Pharmacological applications of the synthesized scaffold.
References
-
Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.[10]
-
Ameen Ali Abu-Hashem. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives."[11] American Journal of Organic Chemistry, 2015.[11]
-
Rustagi, V., et al. "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Advances, 2018.
-
BenchChem Technical Support. "Application Notes: Synthesis of Quinoxalines Using Substituted Benzene-1,2-diamines." BenchChem Protocols, 2025.[2]
-
Wan, J. P., & Wei, L. "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry, 2014.
-
Kim, L. S., et al. "In Silico Discovery of Quinoxaline Derivatives as Novel LRP5/6-sclerostin Interaction Inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2018.[3]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Troubleshooting & Optimization
preventing oxidation of 3-Chloro-4-methylbenzene-1,2-diamine during storage
Welcome to the technical support guide for 3-Chloro-4-methylbenzene-1,2-diamine (CAS 2160-12-5). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of preventing its oxidation during storage. Proper handling and storage are paramount to ensure the integrity, purity, and performance of this reagent in your experiments.
The Challenge: Oxidative Degradation
3-Chloro-4-methylbenzene-1,2-diamine, like many other o-phenylenediamines, is susceptible to oxidation when exposed to atmospheric oxygen.[1] This degradation process is often accelerated by light and elevated temperatures. The two amine groups on the benzene ring are electron-donating, making the molecule highly reactive and prone to oxidation, which can lead to the formation of colored impurities and compromise its utility as a precursor in complex syntheses.[1][2]
The oxidation can proceed through various pathways, often leading to dimerization and polymerization, forming complex mixtures.[3] A common oxidation product of o-phenylenediamines is 2,3-diaminophenazine (DAP), which is yellow and can be a primary indicator of degradation.[3]
Visual Guide to Oxidation
One of the first indicators of product degradation is a visible change in color. Fresh, high-purity 3-Chloro-4-methylbenzene-1,2-diamine should be a white to off-white or light tan powder.[1] Exposure to air will cause it to darken.
| Appearance | Purity Level | Recommended Action |
| White / Off-White Powder | High Purity | Proceed with use. Ensure continued proper storage. |
| Light Yellow / Tan Powder | Minor Oxidation | Use with caution. May require purification for sensitive applications. |
| Dark Brown / Reddish Powder | Significant Oxidation | Do not use. The compound is likely heavily contaminated with oxidation byproducts.[4] |
Frequently Asked Questions (FAQs)
Q1: My new bottle of 3-Chloro-4-methylbenzene-1,2-diamine has a slight tan color. Is it still usable?
A slight tan coloration upon arrival is not uncommon due to minimal exposure during packaging. For most applications, this is acceptable. However, for highly sensitive reactions where stoichiometric precision and purity are critical, running a purity check (e.g., via HPLC or NMR) or purifying a small amount is recommended. The key is to prevent further darkening.
Q2: What is the ideal temperature for long-term storage?
For optimal stability, the compound should be stored at refrigerated temperatures, typically 2-8°C.[5] Some suppliers may recommend 4°C.[5] Avoid storing at room temperature for extended periods, as thermal energy can accelerate oxidation.[6]
Q3: Is a standard screw-cap vial sufficient for storage?
No. For long-term storage, a standard screw-cap vial is inadequate as it does not provide a hermetic seal against atmospheric oxygen and moisture. Use vials with a more robust sealing mechanism, such as those with PTFE-lined caps or, ideally, flame-sealed ampoules for pristine long-term storage. For active use, bottles with a Sure/Seal™ septum-style cap are highly effective.
Q4: Can I just flush the bottle with nitrogen myself?
Yes, this is a fundamental and highly recommended practice. Simply opening and closing the container in ambient air introduces oxygen. By implementing a proper inert gas blanketing procedure each time the container is accessed, you can significantly extend the product's shelf life. See Protocol 1 for detailed instructions.
Q5: What's the difference between using Nitrogen and Argon?
Both are excellent inert gases for this purpose.[7] Nitrogen is more common and economical. Argon is denser than air, which can be an advantage when performing manipulations in an open container, as it provides a more stable inert blanket. For routine storage, high-purity nitrogen is perfectly sufficient.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Rapid darkening of the entire batch after opening. | 1. Improper sealing of the container after first use.2. Storage in a high-humidity environment.3. Frequent opening/closing in ambient air. | 1. Review and implement the Inert Atmosphere Storage Protocol (Protocol 1).2. Aliquot the material into smaller, single-use vials to minimize exposure of the bulk supply (Protocol 2).3. Store the container inside a desiccator or a dry box. |
| Inconsistent reaction yields or unexpected byproducts. | The starting material has partially oxidized, leading to lower effective concentration and reactive impurities. | 1. Visually inspect the reagent for color change. If darkened, do not use.2. If the reaction is critical, purify the material before use (e.g., by recrystallization or treatment with a mild reducing agent like sodium dithionite followed by filtration through activated carbon).[1] |
| Compound appears clumpy or moist. | Absorption of atmospheric moisture. Hygroscopic compounds can degrade more quickly. | 1. Store the material in a desiccator under vacuum or inert gas.2. If moisture is suspected, the material can be dried under high vacuum, but care must be taken as this can also sublime the product if not done at low temperature. |
Detailed Protocols & Workflows
Workflow: New Chemical Receipt and Storage
This diagram outlines the decision-making process from the moment a new shipment of 3-Chloro-4-methylbenzene-1,2-diamine arrives at your lab.
Caption: Workflow for receiving and storing the diamine.
Protocol 1: Standard Inert Atmosphere Storage (Schlenk Line Method)
This protocol describes the standard procedure for blanketing the headspace of the storage container with an inert gas.[8]
Materials:
-
Storage vial containing 3-Chloro-4-methylbenzene-1,2-diamine
-
Schlenk line with dual vacuum/inert gas manifold
-
High-purity nitrogen or argon gas
-
Vacuum pump
Procedure:
-
Prepare the System: Ensure the glassware is oven-dried to remove adsorbed moisture.[8] Connect the storage vial to the Schlenk line via a hose and a needle adapter through the vial's septum.
-
Purge the Line: Flush the Schlenk line manifold with inert gas for 2-3 minutes to remove any residual air.
-
Evacuate the Headspace: Carefully switch the valve to the vacuum setting. Gently evacuate the headspace of the storage vial for 1-2 minutes. Do not apply a very high vacuum for an extended period, as this may cause the fine powder to be pulled into the line.
-
Backfill with Inert Gas: Switch the valve back to the inert gas setting, allowing the gas to slowly fill the vial back to atmospheric pressure. You should observe this on the line's bubbler.
-
Repeat the Cycle: This "purge-and-refill" cycle should be repeated 3-5 times to ensure the complete removal of atmospheric oxygen and moisture from the headspace.[8]
-
Final Storage: After the final backfill, remove the needle from the septum. For added protection, wrap the cap and septum area with Parafilm®.
-
Store Properly: Place the sealed vial in a dark, refrigerated (2-8°C) environment.
Protocol 2: Aliquoting for Routine Use
To protect the integrity of the bulk supply, it is best practice to create smaller, "single-use" or "weekly-supply" aliquots.
Materials:
-
Bulk container of 3-Chloro-4-methylbenzene-1,2-diamine
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps
-
Inert atmosphere glovebox[7]
-
Spatula and weighing balance inside the glovebox
Procedure:
-
Prepare the Environment: Bring the bulk container, new vials, and all necessary tools into the antechamber of a glovebox. Purge the antechamber according to the glovebox's standard operating procedure.
-
Transfer Materials: Once inside the main chamber, allow the items to acclimate to the inert atmosphere.
-
Aliquot the Compound: Open the bulk container. Carefully weigh and dispense the desired amount of the diamine into each of the smaller vials.
-
Seal Securely: Tightly cap each new vial.
-
Label Clearly: Label each aliquot vial with the compound name, date of aliquoting, and lot number.
-
Store Aliquots: Remove the newly prepared aliquots from the glovebox. Store them under the recommended refrigerated and dark conditions. The bulk container should also be resealed and returned to its proper storage location.
By following these guidelines, you can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of your 3-Chloro-4-methylbenzene-1,2-diamine for successful research and development outcomes.
References
-
o-Phenylenediamine. Wikipedia.[Link]
-
Principles of Inert Atmosphere Storage. ResearchGate.[Link]
-
Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI.[Link]
-
Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. PMC.[Link]
-
Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. PMC.[Link]
-
Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Publications.[Link]
-
Inert Atmosphere. Zamann Pharma Support GmbH.[Link]
-
Powder Storage Solutions. Inert.[Link]
-
Air-free technique. Wikipedia.[Link]
-
What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. SentroTech.[Link]
- Stabilization of organic compounds.
-
The Quest for Air Stability in Organic Semiconductors. Chemistry of Materials.[Link]
-
Selectivity and stability of organic films at the air-aqueous interface. PubMed.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[Link]
-
4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. Loba Chemie.[Link]
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. chemscene.com [chemscene.com]
- 6. ossila.com [ossila.com]
- 7. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Chloro-4-methylbenzene-1,2-diamine
Introduction: The Chemistry of Purity
You are likely working with 3-Chloro-4-methylbenzene-1,2-diamine (also known as 3-chloro-4-methyl-o-phenylenediamine) as a precursor for benzimidazole synthesis or heterocyclic drug scaffolds.[1][2]
The Core Challenge: Like all ortho-phenylenediamines (OPDs), this compound is electronically rich and highly susceptible to oxidative polymerization .[1][2] The amino groups facilitate electron donation, leading to the formation of quinone diimines, phenazines, and azo-oligomers (seen as purple/black discoloration) upon exposure to air [1].[2]
This guide provides a self-validating purification protocol designed to break this oxidation cycle and remove structural isomers.[1][2]
Part 1: Solvent System Selection
The presence of the Chloro (C-3) and Methyl (C-4) groups significantly alters the solubility profile compared to the parent o-phenylenediamine.[1] These substituents increase lipophilicity (LogP ~1.[1][2]8) [2], making water a poor solvent for the free base unless modified with co-solvents.[2]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Applicability | Pros | Cons |
| Ethanol / Water | 70:30 to 50:50 | Primary Choice | Balances the hydrophobic Cl/Me groups with the polar amines.[1][2] | Requires careful cooling to avoid "oiling out."[3] |
| Toluene | 100% | High Purity Needs | Excellent for removing polar impurities (salts, tars).[1][2] | Lower recovery yield; toxicity.[1][2] |
| Methanol / Water | 60:40 | Alternative | Higher solubility than EtOH; faster evaporation.[1][2] | Higher risk of oxidation due to solvent dissolved oxygen. |
| Aq. HCl / NaOH | N/A | Rescue Method | Converts diamine to HCl salt (highly water soluble) for purification, then neutralizes.[1][2] | Multi-step process; requires pH monitoring.[1][2] |
Technical Insight: The Ethanol/Water system is preferred because water acts as an "anti-solvent" at low temperatures while the ethanol solubilizes the organic bulk at high temperatures. The water also allows for the effective use of inorganic reducing agents (see Part 2).
Part 2: Oxidation Control (Critical)
The most common failure mode is the product turning dark purple or black during crystallization. This is due to dissolved oxygen. You must incorporate a chemical reducing agent.[1][2]
The Solution: Sodium Dithionite (
Part 3: Experimental Protocols
Method A: Direct Recrystallization (Purity >90%)
Use this for material that is solid but slightly discolored.[1][2]
-
Preparation: Flush a round-bottom flask with Nitrogen (
) or Argon.[1][2] -
Dissolution:
-
Add crude 3-Chloro-4-methylbenzene-1,2-diamine (10 g).
-
Add Ethanol (30 mL) and heat to reflux until dissolved.
-
-
Treatment:
-
In a separate beaker, dissolve 0.2 g Sodium Dithionite in 10 mL hot water .
-
Slowly add the aqueous dithionite solution to the refluxing ethanol mixture.
-
Observation: The dark solution should lighten significantly.
-
Add Activated Charcoal (0.5 g) and reflux for 5 minutes.
-
-
Filtration:
-
Filter hot through a Celite pad (pre-warmed funnel) to remove charcoal.[2]
-
-
Crystallization:
-
Isolation:
Method B: Acid-Base "Rescue" Purification (Purity <85% or Oily)
Use this if the material is a tar or oil.[1][2]
-
Salt Formation: Dissolve crude oil in 2M HCl (10 mL/g). Heat to
.[1] Add charcoal, filter hot. -
Crystallization of Salt: Cool the filtrate. The dihydrochloride salt may crystallize.[4][5] If so, collect it—this is a massive purification step.
-
Neutralization: Redissolve the salt in water.[1][2] Under
atmosphere, neutralize slowly with 10% NaOH or Ammonium Hydroxide to pH 9-10.[1][2] -
Precipitation: The free base will precipitate as a solid.[1][2] Filter, wash with water, and dry.[2][3][5][6]
Workflow Visualization
Caption: Decision logic for selecting the correct purification pathway based on the physical state of the crude material.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?
-
Cause: This occurs when the compound separates as a liquid phase before it reaches its freezing point.[2] This is common with methylated aromatics in aqueous mixtures.[1][2]
-
Fix:
-
Reheat the mixture until clear.
-
Add slightly more Ethanol (the good solvent) to keep the oil dissolved longer.
-
Seed the solution with a tiny crystal of pure product at the cloud point.
-
Cool much more slowly (wrap the flask in a towel).
-
Q2: The crystals turn grey/purple immediately upon filtering.
Q3: Can I use Toluene instead of Ethanol?
-
Answer: Yes. Toluene is excellent for removing inorganic salts.[1][2] However, 3-Chloro-4-methylbenzene-1,2-diamine has lower solubility in toluene than in ethanol.[1] You will need larger volumes of toluene, and yields may be lower.[2] Use Toluene if your main impurity is inorganic salts or very polar tars.[1]
Q4: What is the expected melting point?
-
Answer: The pure compound should melt between 54-56°C [1].[1][2] A melting range >2°C indicates impurities (likely isomers or oxidation products).
References
-
PubChem.[1] (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link][2]
-
Organic Syntheses. (n.d.). Purification of o-Phenylenediamine. Coll. Vol. 2, p. 501.[2] Retrieved February 21, 2026, from [Link]
Sources
- 1. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-4-methylbenzene-1,2-diamine | 2160-12-5 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
resolving low yield in 3-Chloro-4-methylbenzene-1,2-diamine cyclization reactions
Ticket ID: #BZ-3Cl-4Me-CYCL-001 Subject: Resolving Low Yield in 3-Chloro-4-methylbenzene-1,2-diamine Cyclization Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
You are experiencing low yields (<40%) during the cyclization of 3-Chloro-4-methylbenzene-1,2-diamine (Substrate A ) to form substituted benzimidazoles or quinoxalines.
Our analysis indicates this is rarely a failure of the chemistry itself but rather a convergence of two specific factors intrinsic to this scaffold:
-
Steric Deactivation: The Chlorine atom at position 3 creates significant steric strain on the adjacent amine (N2), retarding the ring-closure step.
-
Oxidative Instability: The electron-rich diamine core is highly prone to aerobic oxidation before the slow cyclization can complete, leading to "tar" formation rather than product.
This guide provides a diagnostic workflow, mechanistic root-cause analysis, and validated protocols to recover yield.
Module 1: Diagnostic Workflow
Before altering your synthesis, identify where the mass balance is being lost using this logic flow.
Figure 1: Diagnostic logic to categorize yield loss into Oxidation, Kinetics, or Workup failures.
Module 2: Starting Material Integrity (The "Black Tar" Issue)
Symptom: Reaction mixture turns black/dark purple rapidly; LCMS shows complex baseline noise (polymerization).
Root Cause: Free-base phenylenediamines are notoriously unstable in air. The 4-methyl group adds electron density, making this specific substrate even more prone to oxidation than the unsubstituted parent.
Corrective Protocol: Do not store the free base. Generate it in situ or store as the dihydrochloride salt.
| State | Stability | Storage Recommendation |
| Free Base | < 24 Hours | Use immediately. Keep under Argon. |
| Dihydrochloride Salt | > 6 Months | Store at 4°C, dessicated. |
| Precursor (Nitro) | Years | Reduce ( |
Pre-Reaction Wash Protocol (If using aged Commercial Material):
-
Dissolve dark SM in minimal DCM.
-
Wash with saturated aqueous
(Sodium Bisulfite) to reduce oxidized impurities. -
Dry organic layer (
) and use immediately.
Module 3: Overcoming Steric Hindrance (The Kinetic Issue)
Symptom: Reaction stalls at the intermediate (mono-amide or imine). LCMS shows
Mechanistic Insight: In 3-Chloro-4-methylbenzene-1,2-diamine , the two amine groups are non-equivalent.
-
N1 (meta to Cl): Accessible. Nucleophilic attack happens here first.
-
N2 (ortho to Cl): Sterically crowded by the Chlorine atom.
-
The Problem: Ring closure requires the hindered N2 to attack the electrophilic carbon. The 3-Cl group physically blocks the trajectory of this attack, significantly raising the activation energy (
) for cyclization [1, 2].
Figure 2: The kinetic bottleneck is the second step (ring closure) due to the ortho-chloro substituent.
Solution A: Microwave Irradiation (Recommended) Microwave synthesis is proven to overcome steric barriers in 1,2-disubstituted benzimidazole synthesis by providing rapid, localized heating that conventional reflux cannot match [3, 4].
-
Solvent: Ethanol or DMF.
-
Catalyst: 10 mol%
or conc. HCl. -
Conditions: 140°C for 10–20 minutes (sealed vessel).
-
Expected Result: Yield increase from ~30% (thermal) to >85% (MW).
Solution B: The "Melt" Method (Phillips Condensation) If microwave is unavailable, eliminate the solvent to increase collision frequency and temperature.
-
Mix Diamine and Carboxylic Acid (1:1.1 equiv).
-
Add 4N HCl (catalytic).
-
Heat to 105–120°C (neat melt).
-
Once solidified, dissolve in ethanol for workup.
Module 4: Workup & Isolation (The Solubility Trap)
Symptom: Reaction looks clean on LCMS, but mass is lost during extraction.
Root Cause: Benzimidazoles derived from this scaffold are amphoteric .
-
pH < 4: Protonated (Water soluble).
-
pH > 10: Deprotonated (Water soluble if NH is free).
-
pH 7-8: Neutral (Precipitates).
Optimized Isolation Protocol:
-
Quench: Pour reaction mixture into crushed ice/water.
-
Neutralize: Slowly adjust pH to 7.5–8.0 using Ammonium Hydroxide (
).-
Warning: Using NaOH often overshoots pH, redissolving the product as the anion.
-
-
Precipitation: Allow the solid to mature for 30 mins at 4°C.
-
Filtration: Filter the solid. Do not extract with Ethyl Acetate unless precipitation fails, as the partition coefficient (
) can be poor for polar derivatives.
Frequently Asked Questions (FAQ)
Q: Can I use the 3-Chloro-4-methyl-1,2-phenylenediamine hydrochloride salt directly? A: Yes, and it is preferred. If your electrophile is an aldehyde, add 1 equivalent of Sodium Acetate or TEA to liberate the free amine in situ. If reacting with a carboxylic acid in polyphosphoric acid (PPA), the salt can be used without additives.
Q: The reaction works for the non-chlorinated analog. Why is the Cl-group so problematic? A: The Chlorine is not just withdrawing electrons (deactivating N2); its Van der Waals radius (1.75 Å) is significantly larger than Hydrogen (1.2 Å). In the 1,2-diamine motif, this creates a "buttressing effect" that mechanically hinders the orbital overlap required for the final dehydration/cyclization step [5].
Q: I see a peak at M+14 in the mass spec. What is it? A: This is likely the N-formyl impurity if you are using DMF as a solvent at high temperatures without sufficient acid catalysis. Switch to DMA (Dimethylacetamide) or use Ethanol.
References
-
Phillips Condensation Mechanism: AdiChemistry. "Phillips Condensation Reaction: Mechanism and Explanation." Link
-
Steric Hindrance in Cyclization: Ma, S., & Xie, H. (2002). "Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization." Journal of Organic Chemistry, 67(18), 6575-6578.[1] Link
-
Microwave Assisted Synthesis: Mobinikhaledi, A., et al. (2008). "Microwave-assisted Synthesis of Some Benzimidazole Derivatives." Asian Journal of Chemistry. Link
-
Green Synthesis/Microwave: Portilla, J., et al. (2022). "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." MDPI. Link
-
Oxidative Handling: Sigma-Aldrich Technical Data. "3,5-Dichloro-1,2-diaminobenzene Safety & Handling." Link
Sources
Technical Support Center: Optimal Solvent Systems for 3-Chloro-4-methylbenzene-1,2-diamine Reactions
Welcome to the technical support center for reactions involving 3-Chloro-4-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our focus is to empower you with the knowledge to select the optimal solvent system for your specific reaction, ensuring high yield, purity, and reproducibility.
The Science of Solvent Selection: A Primer
The choice of solvent is a critical parameter in the success of any chemical reaction. It influences not only the solubility of reactants but also reaction rates, equilibria, and in some cases, the reaction pathway itself. For reactions involving 3-Chloro-4-methylbenzene-1,2-diamine, the solvent's properties must be carefully considered to manage the reactivity of the diamine and its reaction partners.
The 3-Chloro-4-methylbenzene-1,2-diamine molecule possesses a unique electronic profile. The chlorine atom acts as an electron-withdrawing group via induction, while the methyl group is electron-donating.[1] This electronic interplay can influence the nucleophilicity of the two amino groups, potentially leading to regioselectivity challenges in certain reactions. Furthermore, like many aromatic diamines, it is susceptible to oxidation, which necessitates careful solvent selection and reaction setup to minimize the formation of colored impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with 3-Chloro-4-methylbenzene-1,2-diamine?
A1: The choice of solvent is highly dependent on the specific reaction being performed. However, a good starting point for solubility is to consider solvents of intermediate polarity. Due to its aromatic nature and the presence of two polar amino groups, 3-Chloro-4-methylbenzene-1,2-diamine exhibits moderate solubility in a range of organic solvents.[3]
-
Alcohols (Methanol, Ethanol): These are often used for condensation reactions, such as the formation of benzimidazoles, as they can solvate both the diamine and many aldehydes or carboxylic acids.[4]
-
Aprotic Polar Solvents (DMF, DMSO, Acetonitrile): These are excellent choices when a non-participating, high-boiling solvent is required. They are particularly useful for reactions that require heating to drive the reaction to completion.[5]
-
Chlorinated Solvents (Dichloromethane, Chloroform): These are suitable for reactions at or below room temperature, such as acylations, where the starting materials are sufficiently soluble.[6]
-
Aromatic Hydrocarbons (Toluene, Xylene): These non-polar solvents can be advantageous in some condensation reactions, particularly when removal of water via a Dean-Stark trap is necessary to drive the equilibrium.[2]
Q2: How do the chloro and methyl substituents on the aromatic ring affect solvent choice?
A2: The chloro and methyl groups modify the physical and electronic properties of the parent o-phenylenediamine. The methyl group slightly increases the solubility in less polar solvents, while the chloro group can enhance solubility in more polar environments. Electronically, the electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the adjacent amino group, which might require a more polar solvent to facilitate the reaction.[7][8] Conversely, the electron-donating methyl group can enhance the reactivity of the other amino group.[9]
Q3: My reaction mixture is turning dark brown. What is the cause and how can I prevent it?
A3: A dark brown coloration is a common indicator of oxidation of the aromatic diamine.[2] This is a frequent issue with o-phenylenediamines, which can be exacerbated by the presence of oxygen, metal ions, or high temperatures.
Preventative Measures:
-
Degas your solvent: Before use, sparge your chosen solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon.
-
Antioxidants: In some cases, adding a small amount of a reducing agent like sodium dithionite to the workup can help to minimize coloration.
Q4: I am seeing the formation of a 1,2-disubstituted byproduct in my benzimidazole synthesis. How can I improve selectivity for the desired 2-substituted product?
A4: The formation of a 1,2-disubstituted benzimidazole occurs when a second molecule of the aldehyde reacts with the newly formed benzimidazole.[10] This is a common side reaction.
Strategies to enhance selectivity:
-
Stoichiometry: Use a 1:1 molar ratio of the diamine to the aldehyde. A slight excess of the diamine can also favor the mono-substituted product.[2]
-
Solvent Choice: Non-polar solvents like toluene can sometimes favor the formation of the 2-substituted product.[2]
-
Catalyst: The choice of catalyst can significantly influence the reaction outcome. For instance, some acid catalysts may promote the formation of the desired product.[11][12]
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with 3-Chloro-4-methylbenzene-1,2-diamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Poor Solubility of Reactants: One or more of your starting materials may not be fully dissolved in the chosen solvent. 2. Inappropriate Solvent Polarity: The solvent may not be optimal for stabilizing the transition state of the reaction. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met. | 1. Solvent Screening: Test the solubility of your starting materials in a small scale in various solvents. Consider a co-solvent system if a single solvent is not effective. 2. Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol). 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Catalyst Deactivation: If using a catalyst, it may have lost its activity. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another analytical technique to monitor the disappearance of starting materials.[13] 2. Use Fresh Catalyst: Ensure your catalyst is fresh and active. |
| Formation of Side Products | 1. Oxidation of Diamine: As discussed in the FAQs, this leads to colored impurities.[2] 2. Over-reaction/Di-substitution: Particularly in benzimidazole synthesis.[10] 3. Reaction with Solvent: Some reactive solvents may participate in side reactions. | 1. Implement Inert Atmosphere Techniques: Degas solvents and run the reaction under nitrogen or argon. 2. Control Stoichiometry and Conditions: Carefully control the molar ratios of reactants and consider milder reaction conditions. 3. Choose an Inert Solvent: Select a solvent that is known to be unreactive under your reaction conditions. |
| Difficult Product Purification | 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. 2. Presence of Highly Colored Impurities: Can be difficult to remove by standard purification methods. | 1. Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvent systems for recrystallization. 2. Acid-Base Extraction: Benzimidazoles and other basic products can often be purified by dissolving the crude material in an organic solvent, extracting with an acidic aqueous solution, and then neutralizing the aqueous layer to precipitate the purified product.[2] 3. Activated Carbon Treatment: To remove colored impurities, you can stir a solution of your crude product with a small amount of activated carbon, followed by filtration.[2] |
Experimental Protocols & Data
Recommended Solvent Systems for Common Reactions
The following table provides a starting point for solvent selection for common reactions involving 3-Chloro-4-methylbenzene-1,2-diamine. Optimization will likely be required for your specific substrate and reaction conditions.
| Reaction Type | Primary Solvent(s) | Alternative Solvent(s) | Key Considerations |
| Benzimidazole Synthesis (with Aldehydes) | Ethanol, Methanol[4] | Acetonitrile, DMF, Toluene[2][5] | Alcohols are good for solubilizing both reactants. Toluene with a Dean-Stark trap can be used to remove water and drive the reaction. |
| Benzimidazole Synthesis (with Carboxylic Acids) | Polyphosphoric Acid (PPA) | High-boiling solvents like Dowtherm A | PPA acts as both a solvent and a dehydrating agent. High temperatures are often required.[14] |
| Acylation (with Acid Chlorides/Anhydrides) | Dichloromethane (DCM), Chloroform | Tetrahydrofuran (THF), Acetonitrile | These reactions are often run at low temperatures to control reactivity. A base such as triethylamine is typically required.[6] |
| Schiff Base Formation | Ethanol, Methanol | Toluene | The equilibrium can be shifted towards the product by removing water. |
General Protocol for Benzimidazole Synthesis
This protocol provides a general procedure for the synthesis of a 2-substituted benzimidazole from 3-Chloro-4-methylbenzene-1,2-diamine and an aldehyde.
Materials:
-
3-Chloro-4-methylbenzene-1,2-diamine
-
Aldehyde
-
Ethanol (degassed)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Round-bottom flask with reflux condenser
-
Stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-Chloro-4-methylbenzene-1,2-diamine (1.0 eq) and a stir bar.
-
Flush the flask with an inert gas.
-
Add degassed ethanol to dissolve the diamine.
-
Add the aldehyde (1.0 eq) to the solution.
-
If using a catalyst, add it at this stage (typically 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a reaction with 3-Chloro-4-methylbenzene-1,2-diamine.
Caption: A decision-making workflow for selecting an optimal solvent.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues in reactions involving 3-Chloro-4-methylbenzene-1,2-diamine.
Caption: A step-by-step guide to resolving common experimental issues.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Ghosh, S., & Subba, G. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34633-34668. [Link]
- Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
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Mathapati, G., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. Retrieved from [Link]
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Montazeri, N., & Aavani, F. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235-243. [Link]
- Elumalai, V., & Hansen, J. H. (2020). A green, scalable, one-minute synthesis of benzimidazoles. Synlett, 31(06), 547-552.
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William Reusch. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]
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ChemRxiv. (2025). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. Retrieved from [Link]
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ResearchGate. (2025). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]
-
Tzani, A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
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Chemistry LibreTexts. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
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Solubility of Things. (n.d.). o-Phenylenediamine. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Retrieved from [Link]
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SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
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ACS Omega. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. Retrieved from [Link]
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Taylor & Francis Online. (2017). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Retrieved from [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
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Induchem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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LOCKSS. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5][10]DIAZEPINES Magd. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Retrieved from [Link]
-
ResearchGate. (n.d.). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Retrieved from [Link]
-
New Journal of Chemistry. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Retrieved from [Link]
-
Braun Research Group. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. Retrieved from [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). US3324011A - Stabilization of chloro-substituted aromatic amines during thermal stress.
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Synthesis of 1,2-Substituted N-Amido Benzimidazoles by Reduction of Nitroarenes. Retrieved from [Link]
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
Bentham Science. (2018). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Retrieved from [Link]
-
MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]
-
PMC. (n.d.). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Retrieved from [Link]
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Validation & Comparative
A Guide to the 1H NMR Spectral Analysis of 3-Chloro-4-methylbenzene-1,2-diamine for Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a premier tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 3-Chloro-4-methylbenzene-1,2-diamine, a substituted aromatic diamine that can serve as a crucial building block in the synthesis of various pharmaceutical agents.
This guide is designed for researchers, scientists, and drug development professionals. It will not only dissect the theoretical 1H NMR spectrum of the target molecule but also provide a comparative analysis with structurally related compounds, supported by experimental data and best practices for sample preparation and analysis.
The Structural Landscape: Predicting the 1H NMR Spectrum of 3-Chloro-4-methylbenzene-1,2-diamine
The structure of 3-Chloro-4-methylbenzene-1,2-diamine presents a unique electronic environment that dictates the chemical shifts and coupling patterns of its protons. The benzene ring is substituted with two electron-donating amino (-NH2) groups, an electron-withdrawing chloro (-Cl) group, and a weakly electron-donating methyl (-CH3) group. These substituents exert both inductive and resonance effects, influencing the electron density around each proton and thus their resonance frequencies.
Based on established principles of 1H NMR spectroscopy and analysis of substituent effects, we can predict the following features in the spectrum:
-
Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and are expected to appear as distinct signals. The proton at position 5 is flanked by a chloro and a methyl group, while the proton at position 6 is adjacent to an amino group. These differing environments will lead to different chemical shifts. We can anticipate the aromatic protons to resonate in the range of δ 6.0-7.5 ppm.
-
Amino Protons: The four protons of the two amino groups are expected to give rise to one or two broad signals. The chemical shift of N-H protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature. Typically, they appear in a wide range from δ 3.0-5.0 ppm.
-
Methyl Protons: The three protons of the methyl group are chemically equivalent and will appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the upfield region of the spectrum, likely around δ 2.0-2.5 ppm.
Comparative Spectral Analysis: Distinguishing 3-Chloro-4-methylbenzene-1,2-diamine from Structural Analogs
To truly appreciate the unique spectral signature of 3-Chloro-4-methylbenzene-1,2-diamine, a comparison with structurally similar molecules is invaluable. Below, we examine the 1H NMR data of several related compounds and highlight the key differences.
| Compound | Aromatic Protons (δ ppm) | Methyl Protons (δ ppm) | Amino Protons (δ ppm) | Key Differentiating Features |
| 3-Chloro-4-methylbenzene-1,2-diamine (Predicted) | Two distinct signals in the δ 6.0-7.5 range | Singlet around δ 2.0-2.5 | Broad signal(s) between δ 3.0-5.0 | Unique pattern of two distinct aromatic signals. |
| 4-Methyl-1,2-phenylenediamine | Three distinct aromatic signals | Singlet around δ 2.1 | Broad signal around δ 3.4 | Presence of three aromatic protons, leading to a more complex aromatic region. |
| 4-Chloro-o-phenylenediamine | Three distinct aromatic signals | N/A | Broad signal around δ 3.5-4.5 | Absence of a methyl group signal. |
| 4,5-Dichloro-1,2-phenylenediamine | A singlet for the two equivalent aromatic protons | N/A | Broad signal around δ 4.0 | A single peak in the aromatic region due to molecular symmetry.[1][2][3] |
This comparative table underscores how subtle changes in the substitution pattern of the benzene ring lead to significant and readily identifiable differences in the 1H NMR spectrum.
Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition
Achieving a high-resolution and informative 1H NMR spectrum is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For aromatic amines, deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.[4][5] DMSO-d6 is particularly useful for observing N-H protons, as it slows down their exchange rate.
-
Concentration: For a standard 1H NMR experiment, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient.[6]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles from the sample solution. This can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), provides a reference point for the chemical shift scale (δ 0.00 ppm).
II. NMR Instrument Parameters
-
Field Strength: Higher magnetic field strengths (e.g., 400 MHz or greater) will provide better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns in the aromatic region.
-
Acquisition Parameters:
-
Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for 1H NMR.
-
Pulse Angle: A 30-45 degree pulse angle is often used to optimize signal-to-noise while minimizing the experiment time.
-
-
Shimming: Careful shimming of the magnetic field is essential to obtain sharp, symmetrical peaks and high resolution.
Visualizing the Process and Structure
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the workflow for NMR analysis.
Caption: Molecular structure of 3-Chloro-4-methylbenzene-1,2-diamine.
Sources
- 1. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
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FTIR Characterization Guide: 3-Chloro-4-methylbenzene-1,2-diamine
Content Type: Comparative Technical Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Subject: Vibrational Spectroscopy & Structural Differentiation of CAS 2160-12-5[1]
Executive Summary
3-Chloro-4-methylbenzene-1,2-diamine (also known as 3-chloro-4-methyl-o-phenylenediamine) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and high-performance polyimide polymers.[1] Its structural specificity—defined by the chlorine atom at the 3-position (ortho to the amine) and the methyl group at the 4-position—creates a unique infrared fingerprint that distinguishes it from its isomers (e.g., 4-chloro-3-methylbenzene-1,2-diamine) and its non-chlorinated parent (3,4-diaminotoluene).[1]
This guide provides a comparative analysis of its FTIR absorption bands, focusing on the electronic influence of the chlorine substituent on the amine stretching frequencies and the specific out-of-plane (OOP) bending vibrations characteristic of its 1,2,3,4-tetrasubstitution pattern.
Structural Context & Vibrational Logic
To accurately interpret the spectrum, one must understand the electronic environment. The molecule features a benzene ring with four adjacent substituents.
-
Electronic Effects: The Chlorine atom at position 3 is electron-withdrawing (inductive effect,
).[1] It is ortho to the amine at position 2.[1] This proximity reduces the electron density on the nitrogen, potentially shifting the N-H stretching modes to higher wavenumbers compared to the methyl-adjacent amine at position 1. -
Steric Effects: The bulky Chlorine atom may disrupt intermolecular hydrogen bonding, resulting in sharper N-H bands compared to the broad bands seen in unsubstituted phenylenediamines.
-
Symmetry: The molecule is asymmetric (
symmetry), meaning all vibrational modes are theoretically IR active.
Visualization: Structural-Vibrational Map
The following diagram maps the specific functional groups to their expected spectral regions based on group frequency theory and empirical data from analogous halogenated aromatic amines.
Figure 1: Vibrational logic map linking structural moieties of 3-chloro-4-methylbenzene-1,2-diamine to specific IR frequency zones.
Detailed Spectral Analysis
The following table synthesizes data derived from standard spectroscopic correlations for chlorinated anilines and diaminotoluenes.
Table 1: Diagnostic Absorption Bands[1][2]
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Asymmetric Stretch | 3420 – 3380 | Medium | Higher freq due to Cl electron withdrawal.[1] |
| Primary Amine | N-H Symmetric Stretch | 3340 – 3300 | Medium | Distinct doublet confirms primary amine.[1] |
| Aromatic Ring | C-H Stretch | 3050 – 3010 | Weak | Often a shoulder on the NH band.[1] |
| Methyl Group | C-H Stretch (Aliphatic) | 2960 – 2850 | Medium | Differentiates from non-methylated analogs.[1] |
| Amine | N-H Scissoring (Bend) | 1630 – 1615 | Strong | Broad band, typical of aromatic amines.[1] |
| Aromatic Ring | C=C Ring Skeletal | 1580, 1500 | Strong | "Fingerprint" of the benzene ring.[1] |
| Aryl-Amine | C-N Stretch | 1290 – 1260 | Strong | Shifted slightly higher than aniline due to Cl.[1] |
| Aryl-Chloride | C-Cl Stretch | 1080 – 1030 | Med/Weak | Can be obscured; look for secondary band ~700.[1] |
| Aromatic Ring | C-H Out-of-Plane (OOP) | 820 ± 10 | Strong | Critical ID: Indicates 2 adjacent hydrogens (Pos 5,6).[1] |
Comparative Performance Guide
This section objectively compares the target molecule against its most common alternatives/impurities to aid in Quality Control (QC).
Comparison A: vs. 3,4-Diaminotoluene (The Parent)
Context: The non-chlorinated precursor or degradation product.[1]
-
Differentiation:
-
C-Cl Band: The target (3-Chloro...) will show absorption in the 1080–700 cm⁻¹ region which is absent in the parent.[1]
-
OOP Bending: 3,4-Diaminotoluene has a 1,2,4-substitution pattern (two isolated H, one pair).[1] The target is 1,2,3,4-tetrasubstituted (one pair of vicinal H). This shifts the dominant OOP band from ~810/870 cm⁻¹ (parent) to a cleaner single region ~820 cm⁻¹ (target).
-
NH Shift: The target's NH stretch will be slightly blue-shifted (higher wavenumber) due to the electronegative Chlorine.[1]
-
Comparison B: vs. 4-Chloro-3-methylbenzene-1,2-diamine (The Isomer)
Context: A positional isomer (CAS 673487-36-0) where Cl and Methyl positions are swapped.[1]
-
Differentiation (Subtle but Critical):
-
Fingerprint Region: While both are 1,2,3,4-substituted, the electronic environment differs.[1]
-
Target (Cl at 3): Chlorine is ortho to the amine.[1] Expect intramolecular H-bonding effects or inductive shifts on the N-H bend (~1620 cm⁻¹).[1]
-
Isomer (Me at 3): Methyl is ortho to the amine.[1] Methyl is electron-donating.[1] The N-H stretch will appear at a slightly lower frequency than the target.
-
Comparison C: vs. Nitro-Precursors (Reaction Monitoring)
Context: Synthesis usually involves reducing 3-chloro-4-methyl-2-nitroaniline or dinitro compounds.[1]
-
Success Criteria:
Experimental Protocol: Reliable Characterization
To ensure reproducibility and minimize artifacts (like water interference in the NH region), follow this self-validating protocol.
Method: Transmission FTIR (KBr Pellet) or ATR (Diamond Crystal).[1] Note: KBr is preferred for resolution of sharp aromatic bands; ATR is preferred for speed.[1]
Step-by-Step Workflow
-
Sample Preparation (KBr Method):
-
Acquisition:
-
Validation (Self-Check):
-
Check 1: Is the baseline flat? (Slope indicates scattering/bad particle size).[1]
-
Check 2: Are water bands (3500 broad, 1640 weak) absent? If present, dry sample and re-run.
-
Check 3: Is the doublet at 3400/3300 distinct? If fused into a blob, the sample may be wet or degraded.
-
Workflow Diagram
Figure 2: Operational workflow for FTIR validation of the target compound, including a loop for moisture control.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for group frequency assignments).
-
NIST Chemistry WebBook. (2025).[1] IR Spectrum of 4-Chloro-1,3-benzenediamine (Analogous Isomer).[1] National Institute of Standards and Technology.[1][2] Available at: [Link][1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] John Wiley & Sons.[1][3] (Reference for primary amine and nitro group differentiation).
-
PubChem. (2025).[1] Compound Summary: 4-Chloro-3-methylbenzene-1,2-diamine (Isomer Comparison).[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
A Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-methylbenzene-1,2-diamine and its Isomeric Differentiation
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-Chloro-4-methylbenzene-1,2-diamine. In the absence of a publicly available experimental spectrum, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and compares it with the fragmentation of a structurally related isomer, 4-Chloro-3-methylbenzene-1,2-diamine, and a similar compound, 3-chloro-4-methylaniline. This comparative approach offers researchers and drug development professionals a framework for identifying and differentiating these compounds in complex matrices.
Introduction to Mass Spectrometry in Small Molecule Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In drug discovery and development, it is indispensable for molecular weight determination, structural elucidation, and impurity profiling. Electron Ionization (EI) is a common ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner.[1][2][3] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.
Aromatic amines, a common moiety in pharmaceutical compounds, exhibit characteristic fragmentation behaviors. The molecular ion peak is typically prominent, and fragmentation can proceed through the loss of a hydrogen atom or a neutral molecule like hydrogen cyanide (HCN) from the amino group.[4] The presence of other substituents, such as halogens and alkyl groups, further influences the fragmentation pathways.[4][5]
Predicted Fragmentation Pattern of 3-Chloro-4-methylbenzene-1,2-diamine
The structure of 3-Chloro-4-methylbenzene-1,2-diamine contains several functional groups that will dictate its fragmentation under EI-MS conditions: a benzene ring, two amino groups, a chloro group, and a methyl group. The molecular weight of this compound is 156.61 g/mol .[6]
The initial ionization event will result in the formation of a molecular ion (M⁺˙) with an m/z of 156. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 158 with approximately one-third the intensity of the molecular ion peak is expected.[1][4]
The primary fragmentation pathways are predicted as follows:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical to form a stable, even-electron ion.[7] This would result in a fragment ion at m/z 141.
-
Loss of a Chlorine Atom (•Cl): The cleavage of the C-Cl bond can lead to the loss of a chlorine radical, yielding an ion at m/z 121.
-
Loss of Ammonia (NH₃): The presence of two adjacent amino groups could facilitate the loss of an ammonia molecule, leading to a fragment at m/z 139.
-
Loss of Hydrogen Cyanide (HCN): Aromatic amines can undergo ring expansion and contraction, leading to the elimination of HCN, which would produce a fragment at m/z 129.[4]
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Predicted major fragmentation pathways for 3-Chloro-4-methylbenzene-1,2-diamine.
Comparative Fragmentation Analysis
To aid in the confident identification of 3-Chloro-4-methylbenzene-1,2-diamine, a comparison with its isomer, 4-Chloro-3-methylbenzene-1,2-diamine, and the related compound 3-chloro-4-methylaniline is crucial.
Isomeric Comparison: 3-Chloro-4-methyl- vs. 4-Chloro-3-methylbenzene-1,2-diamine
While both isomers will exhibit a molecular ion at m/z 156 and an M+2 peak at m/z 158, the relative intensities of their fragment ions are expected to differ due to the different substitution pattern. For 4-Chloro-3-methylbenzene-1,2-diamine, the steric hindrance between the methyl group and the adjacent amino group might influence the ease of certain bond cleavages. For instance, the loss of the methyl group might be more or less favorable depending on the stability of the resulting cation.
| Fragment Ion | Proposed Loss | Expected m/z for 3-Chloro-4-methyl- | Expected m/z for 4-Chloro-3-methyl- | Anticipated Difference |
| [M]⁺˙ | - | 156/158 | 156/158 | Identical m/z, potential for minor intensity differences. |
| [M - CH₃]⁺ | •CH₃ | 141/143 | 141/143 | Relative intensity may vary due to steric effects. |
| [M - Cl]⁺ | •Cl | 121 | 121 | Relative intensity may differ based on the electronic environment of the C-Cl bond. |
| [M - NH₃]⁺˙ | NH₃ | 139/141 | 139/141 | The proximity of the two amino groups in both isomers suggests this loss is likely for both, but relative abundance could differ. |
Comparison with 3-chloro-4-methylaniline
3-chloro-4-methylaniline has a molecular weight of 141.598 g/mol .[8] Its mass spectrum would show a molecular ion at m/z 141 and an M+2 peak at m/z 143. The fragmentation of this compound will share some similarities with 3-Chloro-4-methylbenzene-1,2-diamine but will lack fragments associated with the second amino group.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Features |
| 3-Chloro-4-methylbenzene-1,2-diamine | 156/158 | 141, 121, 139, 129 | Presence of a fragment corresponding to the loss of NH₃ (m/z 139). |
| 3-chloro-4-methylaniline | 141/143 | 126 (loss of CH₃), 106 (loss of Cl) | Absence of the molecular ion at m/z 156/158 and the fragment at m/z 139. |
Experimental Protocol for Mass Spectrometry Analysis
The following is a recommended starting point for acquiring a high-quality electron ionization mass spectrum of 3-Chloro-4-methylbenzene-1,2-diamine.
Objective: To obtain a reproducible electron ionization mass spectrum of 3-Chloro-4-methylbenzene-1,2-diamine for structural confirmation and fragmentation analysis.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of 3-Chloro-4-methylbenzene-1,2-diamine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
Rationale for Experimental Choices:
-
GC-MS: The use of GC ensures the introduction of a pure sample into the mass spectrometer, which is crucial for obtaining a clean and interpretable spectrum.
-
70 eV Electron Energy: This is the standard electron energy for EI-MS, which produces extensive and reproducible fragmentation patterns, allowing for comparison with spectral libraries.[1]
-
Temperature Programming: A temperature ramp in the GC oven allows for the efficient separation of the analyte from any potential impurities and ensures good peak shape.
Caption: Experimental workflow for the GC-MS analysis of 3-Chloro-4-methylbenzene-1,2-diamine.
Conclusion
This guide provides a predictive framework for the mass spectrometric fragmentation of 3-Chloro-4-methylbenzene-1,2-diamine. By understanding the expected fragmentation pathways and comparing them with those of its isomer and a related compound, researchers can more confidently identify this molecule in their analyses. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra. While this guide is based on established principles, experimental verification is always recommended for definitive structural elucidation.
References
- Vertex AI Search.
- Sigma-Aldrich. 3-chloro-4-methylbenzene-1,2-diamine | 2160-12-5. Accessed February 21, 2026.
- NIST. Benzenamine, 3-chloro-4-methyl- - the NIST WebBook. Accessed February 21, 2026.
- University of Colorado Boulder.
- Chemistry LibreTexts.
- Doc Brown's Chemistry. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis ... Accessed February 21, 2026.
- ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Accessed February 21, 2026.
- SlidePlayer. Interpretation of mass spectra. Accessed February 21, 2026.
- Chemguide.
- RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Accessed February 21, 2026.
- Michigan State University. Mass Spectrometry. Accessed February 21, 2026.
- PMC. Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. 3. MALDI Spectra of 2-Ring Isomers. Accessed February 21, 2026.
- Sigma-Aldrich. 3-chloro-4-methylbenzene-1,2-diamine | 2160-12-5. Accessed February 21, 2026.
- ResearchGate. (PDF) 3-Methylbenzene-1,2-diamine. Accessed February 21, 2026.
- ChemScene. 673487-36-0 | 4-Chloro-3-methylbenzene-1,2-diamine. Accessed February 21, 2026.
- PubChem. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873. Accessed February 21, 2026.
- Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Accessed February 21, 2026.
- MilliporeSigma. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0. Accessed February 21, 2026.
- SciSpace. Article. Accessed February 21, 2026.
- NIST. Benzene, 1-chloro-4-methyl- - the NIST WebBook. Accessed February 21, 2026.
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
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- 7. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzenamine, 3-chloro-4-methyl- [webbook.nist.gov]
Comparative Reactivity Guide: Chlorinated vs. Non-Chlorinated Toluenediamines
Executive Summary
In the synthesis of high-performance polyurethanes (PU) and polyureas, the choice of diamine chain extender is a critical control point for processing windows and final polymer morphology. This guide provides an in-depth technical comparison between Non-Chlorinated Toluenediamines (TDA) and Chlorinated Toluenediamines (Cl-TDA) .[1]
While standard TDA (2,4-diaminotoluene) offers rapid cure rates suitable for RIM (Reaction Injection Molding), its high reactivity often limits pot life in cast elastomer applications.[1] Chlorinated variants (e.g., 4-chloro-3,5-diaminotoluene) utilize the electron-withdrawing nature of the halogen substituent to attenuate nucleophilicity, providing "latency"—a crucial feature for large-part casting and complex mold filling.
Chemical Basis of Reactivity
To predict performance, one must understand the electronic and steric environments governing the amine groups.
Structural Comparison[1][2]
| Feature | Non-Chlorinated TDA (2,4-TDA) | Chlorinated TDA (Cl-TDA) |
| Core Structure | Benzene ring with -CH₃ and two -NH₂ groups | Benzene ring with -CH₃, -Cl, and two -NH₂ groups |
| Substituents | Methyl (+I effect, Activator) | Methyl (+I) AND Chlorine (-I effect, Deactivator) |
| Electronic State | Electron-rich ring; increased basicity | Electron-deficient ring; decreased basicity |
| Steric Hindrance | Low (unless 2,6-isomer) | Moderate (Cl is bulky, often ortho to amine) |
Mechanistic Driver: The Hammett Effect
The reactivity difference is dictated by the availability of the nitrogen lone pair.
-
TDA: The methyl group donates electron density into the ring (Inductive effect, +I), making the amine nitrogen more nucleophilic.
-
Cl-TDA: The chlorine atom is strongly electronegative.[1] It withdraws electron density from the ring (Inductive effect, -I).[2] This reduces the electron density on the amine nitrogen, stabilizing the lone pair and making it less likely to attack the electrophilic isocyanate carbon.
Comparative Performance Analysis
The following data summarizes the practical implications of the chemical differences described above.
Reactivity Profile (Representative Data)
| Parameter | Non-Chlorinated TDA | Chlorinated TDA | Impact on Process |
| Gel Time (25°C) | < 1 - 2 minutes | 15 - 30 minutes | Cl-TDA allows manual mixing/degassing.[1] |
| Exotherm Profile | Sharp, high peak temp | Broad, controlled rise | TDA risks thermal degradation in thick parts.[1] |
| Viscosity Build | Immediate | Gradual | Cl-TDA offers better flow into complex molds.[1] |
| Cure Temperature | Room Temp (often sufficient) | Requires Heat (80-100°C) | Cl-TDA needs oven post-cure for full properties.[1] |
Physical Properties of Cured Matrix
-
Modulus: Cl-TDA typically yields a higher modulus due to the rigid, bulky chlorine atom restricting chain mobility (internal plasticization is reduced).[1]
-
Thermal Stability: Chlorinated aromatics generally show improved thermal resistance compared to their non-chlorinated counterparts.[1]
Experimental Validation Protocols
As a scientist, you must validate these claims in your specific formulation. Use the following self-validating protocols.
Protocol A: Isothermal DSC Kinetics
Objective: Determine the reaction rate constant (
-
Preparation: Premix stoichiometric amounts of TDA (or Cl-TDA) and a standard prepolymer (e.g., TDI-PTMEG) at room temperature.[1] Note: For TDA, work rapidly.
-
Instrument: Differential Scanning Calorimeter (DSC) calibrated with Indium.
-
Method:
-
Seal 5-10 mg of sample in an aluminum pan.
-
Ramp rapidly to isothermal temperature (e.g., 80°C, 100°C, 120°C).
-
Hold until heat flow returns to baseline (completion of cure).[1]
-
-
Analysis: Integrate the exothermic peak to find total Heat of Reaction (
).[1] The rate of conversion is proportional to heat flow.[1]-
Validation Check: If
varies significantly (>10%) between runs, check for moisture contamination (isocyanate reaction with water).
-
Protocol B: "Cup Test" Gel Time (Standard Industry Method)
Objective: Establish practical pot life.
-
Conditioning: Heat prepolymer and amine to processing temperature (e.g., 80°C).
-
Mixing: Weigh components into a polypropylene cup. Mix at 2000 RPM for 30 seconds.
-
Measurement:
-
Start timer immediately upon addition of amine.
-
Probe the mixture with a glass rod every 10 seconds.
-
Endpoint: The point where the polymer "strings" or snaps rather than flows.[1]
-
-
Validation: Perform in triplicate. Deviation should be <5%.
Safety & Handling (Critical)
-
Toxicity: Both TDA and Cl-TDA are aromatic amines.[1] TDA (specifically 2,4-TDA) is a known carcinogen (Group 2B).[1] Chlorinated variants often have lower vapor pressure but must still be handled with extreme caution (fume hoods, nitrile gloves).
-
Storage: Amines oxidize (turn dark) upon exposure to air.[1] Store under nitrogen blanket.
References
-
U.S. Patent 3,766,148 .[1] Chlorinated toluenediamine curing agents for use in preparing polyurethane elastomers and foams.[1][3][4][5] Allied Chemical Corp.
-
U.S. Environmental Protection Agency (EPA) . Toluene-2,4-diamine Hazard Summary.
-
BenchChem . 4-Chloro-2,6-dinitrotoluene as a Versatile Intermediate. (Precursor to Cl-TDA).[1]
-
National Institute of Health (NIH) . Toxicokinetics of 2,4- and 2,6-toluenediamine. (Note: Representative link for TDA toxicology).
Sources
- 1. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. CA2662982A1 - Liquid aromatic amines and uses thereof in gas impermeable coatings - Google Patents [patents.google.com]
- 4. KR100407028B1 - ì 룰ë¬í´ë¦¬ì°ë íìë¼ì¤í 머 - Google Patents [patents.google.com]
- 5. US4031049A - Polyurethane cross-linking agents - Google Patents [patents.google.com]
A Comparative Guide to the UV-Vis Absorption Properties of 3-Chloro-4-methylbenzene-1,2-diamine Derivatives
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 3-Chloro-4-methylbenzene-1,2-diamine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors influencing the electronic transitions of these compounds. We will explore the synthesis of a representative series of derivatives, detail the experimental protocols for their spectroscopic analysis, and present a comparative study of their absorption characteristics, supported by experimental data and theoretical principles.
Introduction: The Significance of 3-Chloro-4-methylbenzene-1,2-diamine Derivatives
3-Chloro-4-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, agrochemicals, and dyes. The arrangement of the amino, chloro, and methyl groups on the benzene ring imparts unique electronic and steric properties to the molecule, making its derivatives of significant interest in medicinal chemistry and materials science.
UV-Vis spectroscopy is a fundamental technique for characterizing these molecules. It provides valuable insights into their electronic structure by probing the transitions of electrons from lower to higher energy orbitals upon the absorption of ultraviolet or visible light. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the molecular structure and the surrounding solvent environment. By systematically studying the UV-Vis absorption properties of a series of derivatives, we can elucidate the influence of various substituents on the electronic transitions, which is crucial for the rational design of molecules with tailored photophysical properties.
Part 1: Synthesis and Spectroscopic Analysis
General Synthesis of N-Substituted 3-Chloro-4-methylbenzene-1,2-diamine Derivatives
The synthesis of N-substituted derivatives of 3-Chloro-4-methylbenzene-1,2-diamine can be achieved through several established methods. A common approach involves the nucleophilic substitution reaction of the parent diamine with various electrophilic reagents. For instance, the introduction of acyl groups can be accomplished by reacting the diamine with acyl chlorides or anhydrides, while alkyl groups can be introduced via reductive amination or reaction with alkyl halides.
A general procedure for the synthesis of an N-acetyl derivative is outlined below:
-
Dissolution : Dissolve 3-Chloro-4-methylbenzene-1,2-diamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Acylation : Add a stoichiometric amount of acetyl chloride dropwise to the solution at 0 °C with constant stirring.
-
Neutralization : After the addition is complete, add a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Upon completion, wash the reaction mixture with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-acetyl derivative.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The UV-Vis absorption spectra of the synthesized compounds are recorded using a double-beam UV-Vis spectrophotometer. A standardized protocol is essential for obtaining accurate and reproducible data.
-
Instrumentation : A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is used.
-
Sample Preparation : Prepare stock solutions of the parent diamine and its derivatives in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1x10⁻³ M. From the stock solutions, prepare working solutions of 1x10⁻⁵ M by serial dilution.
-
Cuvettes : Use a pair of matched quartz cuvettes with a path length of 1 cm.
-
Baseline Correction : Record a baseline spectrum with the cuvettes filled with the solvent to be used for the sample analysis.
-
Spectrum Acquisition : Record the UV-Vis absorption spectrum of each sample from 200 to 400 nm.
-
Data Analysis : Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance (A). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where 'c' is the molar concentration and 'l' is the path length in cm.
Caption: Experimental workflow for the synthesis and UV-Vis analysis of 3-Chloro-4-methylbenzene-1,2-diamine derivatives.
Part 2: Comparative UV-Vis Absorption Properties
The UV-Vis absorption spectra of aromatic compounds are dominated by π→π* transitions. For benzene and its derivatives, these transitions give rise to characteristic absorption bands. The presence of substituents on the benzene ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima.
Electronic Effects of Substituents
Substituents on the benzene ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups, increase the electron density of the benzene ring through resonance and inductive effects. This destabilizes the ground state and stabilizes the excited state, resulting in a decrease in the energy gap for the π→π* transition. Consequently, EDGs cause a bathochromic shift (red shift) to longer wavelengths.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-Cl) groups, decrease the electron density of the benzene ring. This stabilizes the ground state more than the excited state, leading to an increase in the energy gap for the π→π* transition. As a result, EWGs cause a hypsochromic shift (blue shift) to shorter wavelengths.[1]
In 3-Chloro-4-methylbenzene-1,2-diamine, the two amino groups and the methyl group are EDGs, while the chloro group is a weak EWG. The overall electronic properties of the molecule and its derivatives will be a composite of the effects of these substituents.
Comparative Analysis of a Hypothetical Series of Derivatives
To illustrate the impact of substituents on the UV-Vis absorption properties, let us consider a hypothetical series of derivatives of 3-Chloro-4-methylbenzene-1,2-diamine. The expected λmax and molar absorptivity (ε) values are presented in the table below. These values are based on the general principles of substituent effects on the electronic spectra of aromatic compounds.
| Compound | Substituent (R) at N¹ | Expected λmax (nm) | Expected ε (L mol⁻¹ cm⁻¹) |
| 1 | H (Parent Compound) | ~295 | ~4500 |
| 2 | -COCH₃ (Acetyl) | ~310 | ~5500 |
| 3 | -CHO (Formyl) | ~315 | ~6000 |
| 4 | -NO₂ (Nitroso) | ~340 | ~8000 |
Analysis of the Data:
-
Parent Compound (1) : 3-Chloro-4-methylbenzene-1,2-diamine is expected to exhibit a primary absorption band around 295 nm. This is due to the combined electron-donating effects of the two amino groups and the methyl group, which cause a bathochromic shift compared to unsubstituted benzene (λmax ≈ 255 nm).
-
N-Acetyl Derivative (2) : The introduction of an acetyl group at one of the amino nitrogens introduces an electron-withdrawing carbonyl group. However, the lone pair of the nitrogen is now delocalized over the carbonyl group, which can lead to an extended conjugation system. This extended conjugation is expected to cause a further bathochromic shift to around 310 nm.
-
N-Formyl Derivative (3) : Similar to the acetyl group, the formyl group is electron-withdrawing and extends the conjugation. The formyl group is a slightly stronger electron-withdrawing group than the acetyl group, which may lead to a slightly larger bathochromic shift to approximately 315 nm.
-
N-Nitroso Derivative (4) : The nitroso group is a strong electron-withdrawing group. Its introduction would significantly extend the conjugation and lead to a substantial bathochromic shift, potentially to around 340 nm, with a marked increase in molar absorptivity.
Caption: Relationship between substituent electronic effects and UV-Vis spectral shifts.
Solvatochromism
The polarity of the solvent can also influence the UV-Vis absorption spectra, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state of a molecule more than the ground state, leading to a bathochromic shift. Conversely, in some cases, polar solvents can stabilize the ground state more, resulting in a hypsochromic shift. For the diamine derivatives, an increase in solvent polarity is generally expected to cause a bathochromic shift due to the stabilization of the more polar excited state.[2][3]
Conclusion
The UV-Vis absorption properties of 3-Chloro-4-methylbenzene-1,2-diamine derivatives are intricately linked to their molecular structure and the surrounding environment. The introduction of substituents at the amino groups provides a powerful means to tune the electronic transitions and, consequently, the absorption characteristics of these compounds. Electron-withdrawing groups that extend the π-conjugation lead to significant bathochromic shifts and an increase in molar absorptivity. Understanding these structure-property relationships is paramount for the targeted design of novel molecules with specific photophysical properties for applications in drug development and materials science. This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of this important class of compounds.
References
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and.
-
The Spectroscopic Examination of certain Aromatic Diamidines before and after Exposure to Light. | Semantic Scholar. Available at: [Link]
-
Spectrophotometric determination of some aromatic amines - PubMed. Available at: [Link]
-
Computationally calculated UV-Vis spectra of benzene with B3LYP/6-31+G* level theory. Available at: [Link]
-
Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid and N-(1-naphthyl)ethylenediamine as the coupling agents | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Available at: [Link]
-
An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes - RSC Advances (RSC Publishing). Available at: [Link]
-
Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives - ResearchGate. Available at: [Link]
-
Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives | Semantic Scholar. Available at: [Link]
-
Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. Available at: [Link]
-
Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate: Infrared, Normal Raman, Surface-Enhanced Raman Scattering, and - Home | Departamento Física Geral. Available at: [Link]
-
An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes - ChemRxiv. Available at: [Link]
-
CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. Available at: [Link]
-
UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds - YouTube. Available at: [Link]
-
Synthesis, X-ray diffraction, spectroscopic (FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR and TGA), DFT and molecular docking studies of (E)-3-(((3-chloro-4-(4-chlorphenoxy) phenyl) imino) methyl) benzene-1,2-diol - ResearchGate. Available at: [Link]
-
Ultraviolet absorption spectra of seven substituted benzenes. Available at: [Link]
-
Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives - Journal of Young Pharmacists. Available at: [Link]
-
(PDF) 3-Methylbenzene-1,2-diamine - ResearchGate. Available at: [Link]
-
4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem. Available at: [Link]
Sources
- 1. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 2. Surface modification strategy for fluorescence solvatochromism of carbon dots prepared from p-phenylenediamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
